1,5-Dibromooctane
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
17912-17-3 |
|---|---|
Molecular Formula |
C8H16Br2 |
Molecular Weight |
272.02 g/mol |
IUPAC Name |
1,5-dibromooctane |
InChI |
InChI=1S/C8H16Br2/c1-2-5-8(10)6-3-4-7-9/h8H,2-7H2,1H3 |
InChI Key |
QSFLNLJGDOMXIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCCCBr)Br |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 1,5-Dibromooctane from 1,5-Octanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1,5-dibromooctane from its corresponding diol, 1,5-octanediol. The primary method for this conversion involves the reaction of the diol with hydrobromic acid (HBr), a well-established process for converting alcohols to alkyl bromides. This document provides a comprehensive overview of the reaction, including the underlying mechanism, a detailed experimental protocol, and expected analytical data for the final product.
Reaction Overview and Mechanism
The synthesis of this compound from 1,5-octanediol proceeds via a nucleophilic substitution reaction. Given that the hydroxyl groups in 1,5-octanediol are attached to primary and secondary carbons, the reaction likely follows an S(_N)2 mechanism. The reaction is typically carried out using concentrated aqueous hydrobromic acid.
The overall transformation is as follows:
HO-(CH(_2))(_4)-CH(OH)-CH(_2)-CH(_2)-CH(_3) + 2 HBr → Br-(CH(_2))(_4)-CH(Br)-CH(_2)-CH(_2)-CH(_3) + 2 H(_2)O
Reaction Signaling Pathway
Caption: S(_N)2 mechanism for the conversion of an alcohol to an alkyl bromide.
Experimental Protocol
While a specific protocol for this compound was not found in the immediate literature, a general and effective method for the synthesis of α,ω-dibromoalkanes from diols using aqueous HBr can be adapted. To favor the formation of the dibromide over the monobrominated intermediate, an excess of hydrobromic acid and conditions that drive the reaction to completion, such as the removal of water, are typically employed.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 1,5-Octanediol | C(_8)H(_18)O(_2) | 146.23 | 1.0 eq | |
| Hydrobromic Acid (48% aq.) | HBr | 80.91 | ~4.0 - 5.0 eq | Corrosive |
| Toluene (B28343) | C(_7)H(_8) | 92.14 | Sufficient volume | Solvent |
| Saturated Sodium Bicarbonate | NaHCO(_3) | 84.01 | As needed | For neutralization |
| Anhydrous Magnesium Sulfate | MgSO(_4) | 120.37 | As needed | For drying |
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 1,5-octanediol and toluene.
-
Addition of HBr: Add 48% aqueous hydrobromic acid to the flask.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Separate the organic layer and wash it sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography to yield the final product.
Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
Quantitative Data
Due to the lack of a specific published procedure for this exact conversion, the yield can be estimated based on similar syntheses of α,ω-dibromoalkanes from diols, which typically range from moderate to good.
| Parameter | Expected Value |
| Yield | 60-80% (estimated) |
| Appearance | Colorless to pale yellow liquid |
Characterization
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted
1
H NMR Data (CDCl(_3))
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH(_2)Br (at C1) | 3.4 - 3.6 | t | 2H |
| -CHBr- (at C5) | 4.0 - 4.2 | m | 1H |
| -CH(_2)- (adjacent to C-Br) | 1.8 - 2.1 | m | 4H |
| Other -CH(_2)- | 1.3 - 1.7 | m | 6H |
| -CH(_3) | 0.9 - 1.0 | t | 3H |
Predicted
13
C NMR Data (CDCl(_3))
| Carbon | Chemical Shift (δ, ppm) |
| -CH(_2)Br (C1) | ~33 |
| -CHBr- (C5) | ~55-60 |
| Carbons adjacent to C-Br | ~35-40 |
Other sp
| ~20-35 |
| -CH(_3) | ~14 |
Potential Side Reactions and Byproducts
The primary side reaction in this synthesis is the formation of the monobrominated intermediate, 5-bromooctan-1-ol. Using an excess of HBr and ensuring the complete removal of water helps to minimize the formation of this byproduct. Other potential side reactions include elimination reactions to form alkenes, although these are less likely under the acidic conditions used for this substitution reaction.
Conclusion
The synthesis of this compound from 1,5-octanediol is a straightforward conversion that can be achieved with good yields using established methods for the bromination of diols. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high-purity product. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.
An In-depth Technical Guide to 1,5-Dibromooctane for Researchers and Drug Development Professionals
IUPAC Name: 1,5-dibromooctane CAS Number: 17912-17-3
This technical guide provides a comprehensive overview of this compound, a versatile bifunctional alkylating agent. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, synthesis, and applications as a synthetic building block.
Physicochemical and Safety Data
A summary of the key physicochemical properties of this compound and related isomers is presented in Table 1. This data is essential for its appropriate handling, storage, and application in experimental settings.
Table 1: Physicochemical Data of this compound and Related Isomers
| Property | This compound | 1,8-Dibromooctane | 1,5-Dibromopentane (B145557) |
| CAS Number | 17912-17-3[1] | 4549-32-0[2] | 111-24-0[3][4] |
| Molecular Formula | C₈H₁₆Br₂[1] | C₈H₁₆Br₂ | C₅H₁₀Br₂[3][4] |
| Molecular Weight | 272.02 g/mol [1] | 272.02 g/mol [2] | 229.94 g/mol [4] |
| Boiling Point | Not available | 270-272 °C (lit.)[5] | 110 °C/15 mmHg (lit.)[4][6] |
| Melting Point | Not available | 12-16 °C (lit.)[5] | -34 °C (lit.)[4] |
| Density | Not available | 1.477 g/mL at 25 °C (lit.) | 1.688 g/mL at 25 °C (lit.)[4] |
| Refractive Index | Not available | n20/D 1.498 (lit.) | n20/D 1.512 (lit.)[4] |
| Solubility | Insoluble in water; soluble in organic solvents like chloroform (B151607) and hexanes.[7] | Immiscible with water.[8] | Insoluble in water.[3] |
Safety Information:
This compound is expected to have similar handling and safety precautions as other dibromoalkanes. For instance, 1,5-dibromopentane is classified as a skin and serious eye irritant and is harmful if swallowed.[9][10][11] It is combustible and incompatible with strong oxidizing agents and strong bases.[3][10] When handling this compound, it is crucial to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and to work in a well-ventilated fume hood.[9][10]
Synthesis of this compound
Experimental Protocol: Synthesis of this compound from 1,5-Octanediol
Materials:
-
1,5-Octanediol
-
48% Hydrobromic acid (HBr)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or dichloromethane (B109758) (for extraction)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1,5-octanediol with an excess of 48% hydrobromic acid.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the stirred mixture. The addition is exothermic and should be done in an ice bath to control the temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as diethyl ether or dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation to obtain pure this compound.
Applications in Organic Synthesis
This compound is a valuable bifunctional electrophile in organic synthesis. The two bromine atoms can be substituted by a variety of nucleophiles, making it a useful building block for the synthesis of more complex molecules, including heterocyclic compounds and molecules with long-chain modifications.
Synthesis of Heterocyclic Compounds
Dibromoalkanes are common precursors for the synthesis of various heterocyclic rings. For example, they can react with primary amines to form N-substituted cyclic amines or with sodium sulfide (B99878) to yield thianes. While specific examples for this compound are not extensively documented, its reactivity is analogous to other α,ω-dibromoalkanes.
The general workflow for utilizing this compound in the synthesis of heterocyclic compounds is depicted in the following diagram:
Caption: Synthetic utility of this compound in heterocycle synthesis.
Alkylation of Active Methylene (B1212753) Compounds
This compound can be used as an alkylating agent for active methylene compounds, such as malonic esters and β-ketoesters. These reactions are fundamental in C-C bond formation and can lead to the synthesis of a variety of carbocyclic and open-chain compounds with potential biological activity. The reaction typically proceeds in the presence of a base, which deprotonates the active methylene compound to form a nucleophilic carbanion that subsequently attacks the electrophilic carbon atoms of this compound.
Role in Signaling Pathways and Drug Development
A thorough review of the scientific literature did not reveal any direct involvement of this compound in specific biological signaling pathways. Its primary relevance to drug development lies in its utility as a synthetic intermediate. The introduction of an eight-carbon chain, which can be further functionalized at both the 1 and 5 positions, allows for the construction of novel molecular scaffolds.
The logical relationship for the application of this compound in the synthesis of potentially bioactive molecules is illustrated in the following diagram:
Caption: Synthetic pathways from this compound to potential bioactive molecules.
References
- 1. This compound | C8H16Br2 | CID 12471111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,8-ジブロモオクタン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1,5-Dibromopentane(111-24-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 1,5-Dibromopentane 97 111-24-0 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. 1,5-DIBROMOPENTANE – Palchem [palchem.com]
- 7. Buy this compound | 17912-17-3 [smolecule.com]
- 8. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 9. kscl.co.in [kscl.co.in]
- 10. lobachemie.com [lobachemie.com]
- 11. 1,5-Dibromopentane | C5H10Br2 | CID 8100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1,5-octanediol [webbook.nist.gov]
An In-depth Technical Guide to the Physical Properties of 1,5-Dibromooctane and Related α,ω-Dibromoalkanes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical properties of 1,5-dibromooctane, with a particular focus on its boiling point and density. Due to the limited availability of experimentally determined data for this compound, this document also includes data for the structurally related and well-characterized α,ω-dibromoalkanes, 1,5-dibromopentane (B145557) and 1,8-dibromooctane (B1199895), to provide valuable context and a comparative framework. Furthermore, this guide outlines standardized experimental protocols for the determination of these key physical properties.
Comparative Physical Properties
The following table summarizes the available physical property data for this compound and its shorter and longer chain analogues. It is important to note that the data for this compound are primarily computed, while the data for 1,5-dibromopentane and 1,8-dibromooctane are from established experimental sources.
| Property | This compound | 1,5-Dibromopentane | 1,8-Dibromooctane |
| Molecular Formula | C₈H₁₆Br₂ | C₅H₁₀Br₂ | C₈H₁₆Br₂ |
| Molecular Weight | 272.02 g/mol [1][2] | 229.94 g/mol [3] | 272.02 g/mol |
| CAS Number | 17912-17-3[1][2] | 111-24-0[4][5] | 4549-32-0 |
| Boiling Point | Not available | 110 °C at 15 mmHg[4][5] | 270-272 °C[6] |
| Density | Not available | 1.688 g/mL at 25 °C[5] | 1.477 g/mL at 25 °C[6] |
| Physical State | Liquid (at room temperature)[2] | Light brown liquid[3] | Liquid |
Experimental Protocols
The following sections detail standardized laboratory procedures for the determination of the boiling point and density of liquid compounds such as this compound.
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4] A common and effective method for determining the boiling point of a small sample is the micro-reflux technique.
Apparatus:
-
Small test tube
-
Thermometer
-
Capillary tube (sealed at one end)
-
Heating apparatus (e.g., oil bath or heating block)
-
Clamps and stand
Procedure:
-
A small amount of the liquid sample (a few milliliters) is placed into the small test tube.
-
A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.
-
The test tube is securely clamped and a thermometer is positioned so that the bulb is just above the liquid surface.
-
The apparatus is gently heated.
-
As the liquid heats, a steady stream of bubbles will be observed emerging from the open end of the capillary tube. This indicates that the vapor pressure of the liquid is overcoming the external pressure.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
The density of a substance is its mass per unit volume. For a liquid, this can be accurately determined using a pycnometer or, more simply, with a graduated cylinder and a balance.
Apparatus:
-
Graduated cylinder (e.g., 10 mL or 25 mL)
-
Analytical balance
-
Pipette
Procedure:
-
The mass of a clean, dry graduated cylinder is accurately measured and recorded.
-
A known volume of the liquid sample is carefully transferred into the graduated cylinder using a pipette to ensure accuracy. The volume is read from the bottom of the meniscus.
-
The mass of the graduated cylinder containing the liquid is then measured and recorded.
-
The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.
-
The density is then calculated by dividing the mass of the liquid by the volume of the liquid.
Logical Workflow for Physical Characterization
The following diagram illustrates a generalized workflow for the physical characterization of a liquid chemical sample, such as this compound.
References
- 1. This compound | C8H16Br2 | CID 12471111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 17912-17-3 [smolecule.com]
- 3. 1,5-Dibromopentane | C5H10Br2 | CID 8100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,5-Dibromopentane CAS#: 111-24-0 [m.chemicalbook.com]
- 5. 1,5-Dibromopentane | 111-24-0 [chemicalbook.com]
- 6. kscl.co.in [kscl.co.in]
A Comprehensive Technical Guide to the Solubility of 1,5-Dibromooctane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 1,5-dibromooctane in a range of common organic solvents. Due to its chemical structure, this compound, a valuable building block in organic synthesis, exhibits broad solubility in non-polar and moderately polar organic solvents. This document consolidates available qualitative solubility data, presents detailed experimental protocols for solubility determination, and offers a theoretical framework for understanding its solubility profile.
Core Principles of this compound Solubility
This compound (C₈H₁₆Br₂) is a dihalogenated alkane featuring an eight-carbon backbone with bromine atoms at the 1 and 5 positions. Its solubility is primarily governed by the "like dissolves like" principle, where the intermolecular forces of the solute and solvent determine the extent of dissolution. The long, non-polar alkyl chain constitutes a significant portion of the molecule, leading to strong London dispersion forces. These forces are the predominant interactions with non-polar solvents, facilitating solubility.
The presence of two carbon-bromine (C-Br) bonds introduces polarity to the molecule due to the difference in electronegativity between carbon and bromine. This allows for dipole-dipole interactions with polar organic solvents. However, the overall polarity of this compound is relatively low, and it is generally considered a non-polar to weakly polar compound. Consequently, it is insoluble in highly polar solvents like water but demonstrates high solubility, often to the point of being miscible, in many organic solvents.
Qualitative and Quantitative Solubility Data
Quantitative solubility data for this compound is not extensively reported in publicly available literature. This is likely because it is considered miscible with many common organic solvents, meaning it is soluble in all proportions. The following table summarizes the available qualitative solubility information. For solvents where it is listed as "soluble," it is expected to have a high degree of solubility.
| Solvent Class | Solvent | Qualitative Solubility |
| Halogenated | Chloroform | Soluble[1] |
| Dichloromethane | Soluble (Expected) | |
| Alkanes | Hexanes | Soluble[1] |
| Aromatics | Benzene | Soluble[1] |
| Toluene | Soluble (Expected) | |
| Ethers | Diethyl Ether | Soluble[1] |
| Alcohols | Ethanol | Soluble[1] |
| Methanol | Soluble (Expected) | |
| Ketones | Acetone | Soluble (Expected) |
| Aqueous | Water | Insoluble[1] |
Note: "Soluble (Expected)" is based on the principle of "like dissolves like" and the known solubility of similar haloalkanes in these solvents.
Experimental Protocols for Solubility Determination
For applications requiring precise solubility values, experimental determination is necessary. The following are detailed methodologies for both quantitative and qualitative solubility assessment.
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a reliable technique for determining the thermodynamic solubility of a substance in a solvent.
Materials:
-
This compound
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Glass vials with screw caps (B75204) or flasks with stoppers
-
Constant temperature shaker bath or incubator
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector, GC-FID)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume or mass of the solvent in a glass vial or flask. The excess solute should be visually apparent.
-
Equilibration: Seal the container and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the mixture to stand in the constant temperature bath for at least 24 hours to allow the undissolved this compound to settle.
-
Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed volumetric flask.
-
Quantification:
-
Determine the mass of the collected saturated solution.
-
Dilute the saturated solution with the same solvent to a concentration within the linear range of the analytical instrument.
-
Prepare a series of calibration standards of this compound in the solvent.
-
Analyze the calibration standards and the diluted sample using a validated analytical method, such as GC-FID.
-
Construct a calibration curve by plotting the instrument response against the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility: Calculate the original concentration of the saturated solution by applying the dilution factor. The result is the thermodynamic solubility of this compound in the specific solvent at the tested temperature, typically expressed in units of g/100 mL, g/L, or mol/L.
Qualitative Solubility Determination: Visual Miscibility Test
This method provides a rapid assessment of whether a liquid solute is miscible with a solvent at room temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Small, clear glass test tubes or vials
-
Pipettes or droppers
Procedure:
-
Add approximately 1 mL of the organic solvent to a clean, dry test tube.
-
Add this compound dropwise to the solvent, swirling gently after each addition.
-
Observe the mixture for any signs of immiscibility, such as the formation of a second layer, cloudiness (turbidity), or droplets of undissolved liquid.
-
Continue adding this compound up to a 1:1 volume ratio with the solvent.
-
If the solution remains clear and homogeneous after the addition of an equal volume of this compound, the two liquids are considered miscible.
-
If at any point two distinct layers form or the solution becomes persistently cloudy, the liquids are immiscible or partially miscible.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Conclusion
References
Spectroscopic Data Analysis of 1,5-Dibromooctane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1,5-dibromooctane, a key bifunctional alkylating agent. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its structural characterization. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Predicted Spectroscopic Data
The following sections present the predicted spectroscopic data for this compound. This data is derived from computational models and analysis of structurally related compounds, providing a reliable reference for experimental validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Predicted)
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The electron-withdrawing effect of the bromine atoms will cause a downfield shift for protons on the carbons bearing the bromine atoms (C1 and C5).
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 3.4 - 3.6 | Multiplet | 2H | H-1, H-5 |
| ~ 1.8 - 2.0 | Multiplet | 4H | H-2, H-4, H-6 |
| ~ 1.3 - 1.6 | Multiplet | 8H | H-3, H-7, H-8, H-9, H-10, H-11, H-12, H-13 |
| ~ 0.9 | Triplet | 3H | H-14 |
¹³C NMR (Predicted)
The carbon NMR spectrum will show signals for each unique carbon atom in the this compound structure. The carbons directly attached to the bromine atoms will be the most deshielded.
| Chemical Shift (ppm) | Assignment |
| ~ 55 - 60 | C-1, C-5 |
| ~ 35 - 40 | C-2, C-4, C-6 |
| ~ 25 - 30 | C-3, C-7 |
| ~ 22 - 27 | C-8 |
| ~ 13 - 15 | C-14 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions corresponding to C-H and C-Br bond vibrations.
| Frequency (cm⁻¹) | Intensity | Assignment |
| 2960 - 2850 | Strong | C-H stretching (alkane) |
| 1465 - 1450 | Medium | C-H bending (methylene) |
| 1380 - 1370 | Medium | C-H bending (methyl) |
| 650 - 550 | Strong | C-Br stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes).
| m/z | Relative Abundance | Assignment |
| 270, 272, 274 | Variable | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion cluster) |
| 191, 193 | Variable | [M - Br]⁺ |
| 111 | Variable | [C₈H₁₅]⁺ |
| 41 | High | [C₃H₅]⁺ |
Experimental Protocols
The following are general experimental protocols for acquiring spectroscopic data for a liquid sample like this compound.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup : Place the NMR tube in the spectrometer. The instrument is typically a 300, 400, or 500 MHz spectrometer.
-
Data Acquisition : Acquire the ¹H NMR spectrum. For ¹³C NMR, a longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation : As a liquid, this compound can be analyzed neat. Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Instrument Setup : Place the salt plates in the sample holder of an FTIR spectrometer.
-
Data Acquisition : Record a background spectrum of the clean salt plates. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction : For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is injected into a gas chromatograph, which separates it from any impurities.
-
Ionization : As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by Electron Ionization (EI).
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection : The detector records the abundance of each ion, generating a mass spectrum.
-
Data Analysis : Analyze the mass spectrum to identify the molecular ion and characteristic fragment ions.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the structural elucidation of an organic compound using spectroscopic methods.
Caption: Workflow of Spectroscopic Analysis.
1,5-Dibromooctane material safety data sheet (MSDS) highlights
Quantitative Data Summary
The physical and chemical properties of 1,5-Dibromooctane are primarily based on computational models.[1] These values provide estimates for handling and experimental design.
Table 1: Computed Physical and Chemical Properties of this compound
| Property | Value | Data Source |
| Molecular Formula | C₈H₁₆Br₂ | PubChem[1] |
| Molecular Weight | 272.02 g/mol | PubChem[1] |
| Exact Mass | 271.95983 Da | PubChem[1] |
| XLogP3 | 4.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
| Topological Polar Surface Area | 0 Ų | PubChem[1] |
| Heavy Atom Count | 10 | PubChem[1] |
Note: XLogP3 is a computed measure of hydrophobicity.
Due to the lack of a specific safety data sheet, quantitative toxicological and safety hazard data (e.g., LD50, flash point, autoignition temperature) for this compound are not available. For similar compounds like 1,8-Dibromooctane, the flash point is reported as > 112 °C, and it is generally considered an irritant.[2]
Experimental Protocols: Safe Handling and Emergency Procedures
The following protocols are generalized for the safe handling of halogenated hydrocarbons and should be adapted to specific laboratory conditions and risk assessments.
2.1 Personal Protective Equipment (PPE) Protocol
Before handling this compound, the following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Hand Protection: Use chemically resistant gloves (e.g., Viton®, nitrile rubber). Inspect gloves for integrity before each use.
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or in case of potential splashing, an apron or chemical-resistant suit is recommended.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
2.2 Chemical Storage Protocol
-
Storage Conditions: Store in a dry, cool, and well-ventilated area.[2][3]
-
Container: Keep the container tightly closed to prevent moisture contamination and evaporation.[2][3]
-
Incompatible Materials: Store separately from strong oxidizing agents and strong bases.[2][3]
2.3 Spill Response Protocol
In the event of a spill, follow this procedure:
-
Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For liquid spills, use an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder to contain the substance.[2][3]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
2.4 First Aid Protocol
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical assistance.[2]
Visualized Safety Workflow
The following diagram illustrates the logical workflow for responding to a chemical spill of a halogenated hydrocarbon like this compound.
Caption: Workflow for Chemical Spill Response.
References
Unlocking Synthetic Versatility: A Technical Guide to 1,5-Dibromooctane
For Researchers, Scientists, and Drug Development Professionals
1,5-Dibromooctane, a bifunctional organobromine compound, presents a versatile scaffold for a wide array of chemical transformations. Its unique structural feature, with bromine atoms positioned at the 1 and 5 carbons of an eight-carbon chain, allows for a range of intra- and intermolecular reactions, making it a valuable building block in organic synthesis, polymer chemistry, and medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, properties, and potential research applications of this compound, including detailed experimental protocols and explorations of its role in constructing complex molecular architectures.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is crucial for its effective application in research and development. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆Br₂ | [1] |
| Molecular Weight | 272.02 g/mol | [1] |
| CAS Number | 17912-17-3 | [2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | Not explicitly available | |
| Melting Point | Not explicitly available | |
| Density | Not explicitly available | |
| Solubility | Insoluble in water; Soluble in organic solvents such as benzene, chloroform, ether, and alcohol. | [2] |
| LogP (Octanol-Water Partition Coefficient) | 4.1 | [1] |
Synthesis of this compound
General Experimental Protocol: Synthesis from 1,5-Octanediol
This procedure is adapted from the synthesis of 1,5-dibromopentane (B145557) and should be optimized for this compound.
Materials:
-
1,5-Octanediol
-
48% aqueous hydrobromic acid (HBr)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 1,5-octanediol (1.0 eq), 48% aqueous hydrobromic acid (approximately 3 equivalents per hydroxyl group), and octane (as a solvent).
-
Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with octane.
-
Continue the reaction until the theoretical amount of water is collected, indicating the completion of the dibromination.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer (octane) from the aqueous layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the octane.
-
The crude this compound can be purified by vacuum distillation.
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of this compound.
Potential Research Areas and Applications
The reactivity of the two bromine atoms in this compound opens up numerous possibilities for its use as a versatile building block in various fields of chemical research.
Organic Synthesis: Building Complex Molecules
This compound can serve as a precursor for a variety of organic transformations, including nucleophilic substitutions, eliminations, and the formation of organometallic reagents.
-
Synthesis of Heterocyclic Compounds: Intramolecular cyclization reactions using this compound with appropriate nucleophiles can lead to the formation of substituted piperidines and other nitrogen- or oxygen-containing heterocycles. These structural motifs are prevalent in many biologically active molecules.[4]
General Experimental Protocol: Synthesis of N-Substituted Piperidines
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., acetonitrile (B52724) or DMF)
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.0 eq) and the base (2.2 eq) in the chosen solvent.
-
Add this compound (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography.
-
-
Formation of Grignard Reagents: The reaction of this compound with magnesium metal can potentially form a di-Grignard reagent. This highly reactive intermediate can then be used in reactions with various electrophiles, such as aldehydes, ketones, and carbon dioxide, to create new carbon-carbon bonds and introduce functional groups.
Polymer Chemistry: Crafting Novel Materials
The bifunctional nature of this compound makes it a suitable candidate for use in polymer synthesis, both as a monomer and as an initiator.
-
Polycondensation Reactions: this compound can undergo polycondensation reactions with difunctional nucleophiles, such as diamines or diols, to form polyesters or polyamides. The length and flexibility of the octane chain will influence the physical properties of the resulting polymer.
-
Atom Transfer Radical Polymerization (ATRP): While not a conventional initiator, this compound could potentially be used to synthesize telechelic polymers or as a chain extender in ATRP. Further research is needed to explore its efficacy in controlled radical polymerization techniques.[5]
Drug Development: Designing Targeted Therapeutics
The octane chain of this compound can act as a flexible linker to connect two different molecular entities, a strategy commonly employed in drug design.
-
Linker for Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that induce the degradation of specific proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker. The length and composition of the linker are critical for the efficacy of the PROTAC. Alkyl chains, such as the one in this compound, are commonly used as linkers in PROTAC design.
Logical Relationship in PROTAC Design:
Caption: Role of a linker in PROTAC-mediated protein degradation.
-
Synthesis of Bioactive Molecules: The introduction of an eight-carbon chain via this compound can be a key step in the synthesis of various bioactive molecules. The lipophilicity and conformational flexibility imparted by the octane linker can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Safety Information
Conclusion
This compound is a versatile chemical intermediate with significant potential in diverse areas of chemical research. Its bifunctional nature allows for the construction of a wide range of molecular architectures, from heterocyclic compounds to polymers and complex drug molecules. The experimental protocols and research avenues outlined in this guide are intended to serve as a starting point for researchers and scientists to explore the full synthetic potential of this valuable building block. Further investigation into its specific reaction kinetics, optimization of synthetic protocols, and exploration of its biological activities will undoubtedly uncover new and exciting applications for this compound in the future.
References
- 1. This compound | C8H16Br2 | CID 12471111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 17912-17-3 [smolecule.com]
- 3. 1,5-Dibromopentane synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Controlled Polymer Synthesis Toward Green Chemistry: Deep Insights into Atom Transfer Radical Polymerization in Biobased Substitutes for Polar Aprotic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stereoisomers and Chirality of 1,5-Dibromooctane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of 1,5-dibromooctane. Due to a notable lack of specific experimental data in publicly accessible scientific literature for the individual stereoisomers of this compound, this document focuses on the theoretical principles of its chirality, potential synthetic and analytical methodologies based on established organic chemistry principles, and hypothetical data.
Introduction to the Stereoisomerism of this compound
This compound is a dihalogenated alkane with the chemical formula C₈H₁₆Br₂.[1] Its structure is characterized by an eight-carbon chain with bromine atoms at the 1 and 5 positions. The presence of a stereocenter dictates the existence of stereoisomers.
Chirality of this compound
The chirality of this compound arises from the carbon atom at the 5th position (C5). This carbon is bonded to four different substituents: a hydrogen atom, a bromine atom, a butyl group (-CH₂CH₂CH₂CH₃), and a 4-bromobutyl group (-CH₂CH₂CH₂CH₂Br). Consequently, C5 is a chiral center, and this compound can exist as a pair of enantiomers. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions. The molecule does not possess any internal plane of symmetry, further confirming its chirality.
The two enantiomers can be designated using the Cahn-Ingold-Prelog (CIP) priority rules as (R)-1,5-dibromooctane and (S)-1,5-dibromooctane.
Data Presentation
| Property | (R)-1,5-Dibromooctane | (S)-1,5-Dibromooctane | Racemic this compound (50:50 mixture) |
| Molecular Formula | C₈H₁₆Br₂ | C₈H₁₆Br₂ | C₈H₁₆Br₂ |
| Molecular Weight | 272.02 g/mol | 272.02 g/mol | 272.02 g/mol |
| Boiling Point | Expected to be identical | Expected to be identical | Expected to be identical |
| Melting Point | Expected to be identical | Expected to be identical | May differ from pure enantiomers |
| Density | Expected to be identical | Expected to be identical | Expected to be identical |
| Optical Rotation ([α]D) | Expected to be equal and opposite in sign | Expected to be equal and opposite in sign | 0° |
Experimental Protocols
The following sections detail hypothetical yet plausible experimental protocols for the synthesis and separation of this compound stereoisomers. These are based on general and well-established methodologies in organic synthesis and chromatography.
Synthesis of Racemic this compound
A potential route to racemic this compound is the bromination of a suitable precursor, such as 5-octen-1-ol, followed by conversion of the hydroxyl group to a bromide. A more direct, albeit less selective, method would be the radical bromination of 1-bromooctane, which would likely yield a mixture of isomers requiring purification. A plausible laboratory-scale synthesis could involve the conversion of 1,5-octanediol to the dibromide.
Hypothetical Protocol for Dibromination of 1,5-Octanediol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,5-octanediol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (B109758) or toluene.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add phosphorus tribromide (PBr₃, 2.2 equivalents) dropwise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation under vacuum or column chromatography on silica (B1680970) gel to yield racemic this compound.
Strategies for Enantioselective Synthesis and Separation
Obtaining enantiomerically pure this compound would require either an asymmetric synthesis or the resolution of the racemic mixture.
1. Asymmetric Synthesis:
The development of an asymmetric synthesis for chiral secondary alkyl bromides is a challenging area of research.[2] Potential strategies could involve:
-
Kinetic Resolution: The kinetic resolution of a racemic secondary alcohol precursor to this compound could be achieved using a chiral catalyst.[3] The resulting mixture of the enantioenriched alcohol and the corresponding ester could then be separated, and the alcohol converted to the bromide with retention or inversion of configuration.
-
Stereoconvergent Reactions: Advanced catalytic methods, such as stereoconvergent cross-coupling reactions of racemic α-bromoesters, have been developed for other systems and could potentially be adapted.[2]
2. Chiral Resolution of Racemic this compound:
The separation of the enantiomers of racemic this compound is a viable approach.[4]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers.[5][6] The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus separation.
Hypothetical Protocol for Chiral HPLC Separation:
-
System Preparation: Use an HPLC system equipped with a chiral column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD).
-
Mobile Phase: A typical mobile phase for normal-phase chiral separations would be a mixture of hexane (B92381) and isopropanol. The exact ratio would need to be optimized to achieve baseline separation.
-
Sample Preparation: Dissolve a small amount of racemic this compound in the mobile phase.
-
Injection and Elution: Inject the sample onto the column and monitor the elution profile using a suitable detector (e.g., a UV detector at a low wavelength or a refractive index detector).
-
Fraction Collection: Collect the separated enantiomers as they elute from the column.
-
Analysis: The enantiomeric excess (ee) of the collected fractions can be determined by re-injecting them onto the same chiral column.
Conclusion
This compound is a chiral molecule that exists as a pair of enantiomers due to the presence of a stereocenter at the C5 position. While specific experimental data on the properties and synthesis of the individual enantiomers are scarce in the literature, this guide provides a theoretical framework based on established principles of stereochemistry. The synthesis of racemic this compound is achievable through standard organic chemistry methods. The separation of the enantiomers can be approached using techniques such as chiral HPLC. For researchers in drug development and other fields requiring enantiomerically pure compounds, the principles and hypothetical protocols outlined here provide a solid foundation for further investigation into the stereochemistry of this compound.
References
- 1. This compound | C8H16Br2 | CID 12471111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Catalytic Asymmetric Synthesis of Secondary Nitriles via Stereoconvergent Negishi Arylations and Alkenylations of Racemic α-Bromonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. csfarmacie.cz [csfarmacie.cz]
Methodological & Application
Application Notes and Protocols for Grignard Reagent Formation from 1,5-Dibromooctane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formation of Grignard reagents from 1,5-dibromooctane. This substrate presents a unique challenge due to the potential for both mono- and di-Grignard formation, as well as competing intramolecular cyclization and intermolecular side reactions. Understanding and controlling these pathways are crucial for the successful application of this versatile reagent in organic synthesis.
Introduction
Grignard reagents, organomagnesium halides (R-Mg-X), are powerful nucleophiles widely employed in the formation of carbon-carbon bonds.[1][2] The reaction of this compound with magnesium metal can theoretically lead to three distinct organometallic species: a mono-Grignard reagent, a di-Grignard reagent (1,5-octanedimagnesium dibromide), and a cyclized product (cyclopentylmethylmagnesium bromide). The distribution of these products is highly dependent on the reaction conditions.
The di-Grignard reagent is a valuable intermediate for the synthesis of bifunctional molecules and polymers, allowing for the introduction of an eight-carbon chain with reactive functionalities at both ends. The cyclized product, on the other hand, offers a route to cyclopentylmethyl derivatives. This document outlines protocols to favor the formation of the desired di-Grignard reagent and provides insights into the competing reaction pathways.
Competing Reaction Pathways
The reaction of this compound with magnesium can proceed through several pathways. The primary competition exists between the formation of the linear di-Grignard reagent and the intramolecular cyclization to form a five-membered ring, which is kinetically favored. Intermolecular Wurtz-type coupling to form oligomeric or polymeric byproducts can also occur, particularly at higher concentrations.
Caption: Competing pathways in the Grignard reaction of this compound.
Data Presentation: Influence of Reaction Conditions on Product Distribution
While specific quantitative data for this compound is sparse in the literature, the following table summarizes the expected trends in product distribution based on general principles of Grignard reactions with α,ω-dihaloalkanes. Lower concentrations of the dibromide and slower addition rates generally favor the formation of the di-Grignard reagent by minimizing intermolecular side reactions.
| Parameter | Condition | Predominant Product(s) | Rationale |
| Concentration | High (> 1 M) | Wurtz coupling products, di-Grignard | Increased probability of intermolecular reactions. |
| Low (< 0.5 M) | Di-Grignard, Cyclopentylmethylmagnesium bromide | Favors intramolecular cyclization and reduces intermolecular coupling. | |
| Addition Rate | Fast | Wurtz coupling products, di-Grignard | High local concentration of the dibromide. |
| Slow (dropwise) | Di-Grignard, Cyclopentylmethylmagnesium bromide | Maintains a low concentration of the dibromide, favoring di-Grignard formation. | |
| Temperature | Low (0-5 °C) | Di-Grignard | May slow down the rate of cyclization relative to di-Grignard formation. |
| High (Reflux) | Cyclopentylmethylmagnesium bromide, Wurtz coupling | Higher temperatures can favor both cyclization and elimination side reactions. | |
| Solvent | THF | Di-Grignard | Tetrahydrofuran (B95107) (THF) is generally a good solvent for the formation of di-Grignard reagents from longer chain dibromides.[3] |
| Diethyl Ether | Di-Grignard | A common solvent for Grignard reactions, though THF is often preferred for di-Grignard synthesis.[4][5] |
Experimental Protocols
Protocol 1: Synthesis of 1,5-Octanedimagnesium Dibromide (Di-Grignard Reagent)
This protocol is designed to favor the formation of the di-Grignard reagent by utilizing dilute conditions and controlled addition.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal) or 1,2-dibromoethane (B42909) (for activation)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
Procedure:
-
Apparatus Setup:
-
Flame-dry or oven-dry all glassware and allow to cool under a stream of inert gas.
-
Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet.
-
Place a magnetic stir bar in the flask.
-
-
Magnesium Activation:
-
Add magnesium turnings (2.2 equivalents) to the flask.
-
Under a gentle flow of inert gas, add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium.
-
Gently warm the flask with a heat gun until the purple color of the iodine disappears or bubbles of ethylene (B1197577) are observed.
-
-
Reaction Initiation:
-
Add a small amount of anhydrous THF to cover the magnesium turnings.
-
Prepare a solution of this compound (1 equivalent) in anhydrous THF in the dropping funnel. A dilute solution (e.g., 0.5 M) is recommended to minimize intermolecular reactions.[3]
-
Add a small portion of the this compound solution to the activated magnesium. The reaction should initiate, as indicated by a gentle reflux and the formation of a cloudy, grayish solution. Gentle warming may be necessary to start the reaction.
-
-
Addition of this compound:
-
Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[6]
-
-
Reaction Completion:
-
After the addition is complete, continue to stir the mixture and reflux gently for an additional 1-2 hours to ensure complete reaction.
-
The final solution of the di-Grignard reagent should be a grayish, homogeneous mixture.
-
Protocol 2: Synthesis Favoring Cyclopentylmethylmagnesium Bromide
This protocol is designed to favor the intramolecular cyclization product.
Materials:
-
Same as Protocol 1.
Procedure:
The procedure is similar to Protocol 1, with the following key modifications:
-
Concentration: Use a more concentrated solution of this compound in THF (e.g., 1-2 M).
-
Addition: The this compound solution can be added more rapidly to the magnesium turnings.
-
Temperature: The reaction can be maintained at a higher temperature (reflux) throughout the addition.
Workflow for Synthesis and Application
The general workflow for the synthesis of the di-Grignard reagent from this compound and its subsequent use in the synthesis of a bifunctional compound is depicted below.
Caption: General workflow for the synthesis and application of the di-Grignard reagent.
Applications in Drug Development and Research
The di-Grignard reagent derived from this compound is a versatile building block for the synthesis of a variety of compounds relevant to pharmaceutical and materials science research.
-
Synthesis of Bifunctional Molecules: The two nucleophilic centers of the di-Grignard reagent can react with two equivalents of an electrophile to create symmetrical, long-chain bifunctional molecules. For example, reaction with carbon dioxide followed by an acidic workup yields a C10 dicarboxylic acid. Reaction with aldehydes or ketones can produce long-chain diols.[7][8] These bifunctional compounds can serve as linkers in drug-conjugate chemistry or as monomers for polymerization.
-
Polymer Synthesis: Di-Grignard reagents can be used as initiators or monomers in the synthesis of polymers. For example, they can be used in ring-opening polymerizations or in polycondensation reactions to create polymers with specific main-chain architectures.
-
Synthesis of Macrocycles: By reacting the di-Grignard reagent with a suitable dielectrophile under high dilution conditions, it is possible to favor intramolecular cyclization to form large ring structures. These macrocycles are of interest in supramolecular chemistry and as scaffolds for complex molecules.
Conclusion
The formation of a Grignard reagent from this compound offers access to both linear di-functionalized C8 synthons and cyclopentylmethyl derivatives. Careful control of reaction conditions, particularly concentration and addition rate, is essential to direct the reaction towards the desired product. The protocols and information provided herein serve as a valuable resource for researchers and professionals in drug development and organic synthesis, enabling the effective utilization of this versatile reagent.
References
- 1. Grignard Reagents and related organic synthesis – Ace Chemistry [acechemistry.co.uk]
- 2. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Grignard Reagent, Use and Mechanism of Grignard Reagent [pw.live]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions with 1,5-Dibromooctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dibromooctane is a versatile bifunctional electrophile utilized in a variety of nucleophilic substitution reactions. Its two bromine atoms, located at the 1 and 5 positions, can undergo sequential or simultaneous substitution, leading to the formation of a diverse array of acyclic and cyclic compounds. The primary bromine is more susceptible to SN2 reactions due to less steric hindrance, while the secondary bromine can also participate, allowing for the synthesis of complex molecular architectures. These reactions are fundamental in the construction of precursors for pharmaceuticals, and other functional organic molecules. This document provides detailed application notes and experimental protocols for key nucleophilic substitution reactions involving this compound.
Intermolecular Nucleophilic Substitution Reactions
Intermolecular reactions with this compound can proceed in a stepwise manner, allowing for the introduction of two different nucleophiles, or with an excess of a single nucleophile to achieve disubstitution. The choice of solvent, temperature, and stoichiometry are critical in controlling the reaction outcome and minimizing side reactions such as elimination.
Reaction with Azide (B81097) Nucleophiles
The substitution reaction with sodium azide is a robust method for introducing the azido (B1232118) group, which is a versatile precursor for amines via reduction or for the construction of triazoles through "click" chemistry.
Table 1: Reaction of this compound with Sodium Azide
| Product Name | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1,5-Diazidooctane | Sodium Azide | DMF | 80-90 | 12-18 | >90 (estimated) |
Experimental Protocol: Synthesis of 1,5-Diazidooctane
Materials:
-
This compound
-
Sodium Azide (NaN3)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (2.2 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1,5-diazidooctane.
-
The product can be further purified by vacuum distillation if necessary.
Safety Note: Sodium azide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Avoid contact with acids, which can generate explosive hydrazoic acid.
Reaction with Cyanide Nucleophiles
The reaction with cyanide ions, typically from sodium or potassium cyanide, is a powerful method for carbon chain extension. The resulting dinitrile can be hydrolyzed to a dicarboxylic acid or reduced to a diamine.
Table 2: Reaction of this compound with Sodium Cyanide
| Product Name | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 3-Propylheptane-1,7-dinitrile | Sodium Cyanide | DMSO | 100-120 | 6-12 | High (estimated) |
Experimental Protocol: Synthesis of 3-Propylheptane-1,7-dinitrile
Materials:
-
This compound
-
Sodium Cyanide (NaCN)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Water
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask containing anhydrous DMSO, add sodium cyanide (2.2 eq).
-
Heat the suspension to 90 °C with vigorous stirring.
-
Slowly add this compound (1.0 eq) to the heated suspension.
-
Increase the temperature to 100-120 °C and continue stirring for 6-12 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it into a large volume of water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Safety Note: Cyanide salts are extremely toxic. All manipulations should be performed in a fume hood with appropriate safety precautions.
Reaction with Thiolate Nucleophiles
Thiolates are excellent nucleophiles and readily displace the bromide ions in this compound to form thioethers. This reaction is useful for introducing sulfur-containing moieties into organic molecules.
Table 3: Reaction of this compound with Sodium Thiocyanate (B1210189)
| Product Name | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1,5-Dithiocyanatooctane | Sodium Thiocyanate | Acetone (B3395972) | Reflux | 4-8 | High (estimated) |
Experimental Protocol: Synthesis of 1,5-Dithiocyanatooctane
Materials:
-
This compound
-
Sodium Thiocyanate (NaSCN)
-
Acetone, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetone.
-
Add sodium thiocyanate (2.2 eq) to the solution.
-
Heat the mixture to reflux and stir for 4-8 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the precipitated sodium bromide.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water to remove any unreacted sodium thiocyanate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the product.
Intramolecular Nucleophilic Substitution (Cyclization) Reactions
When this compound reacts with a nucleophile that can bond to both electrophilic centers, intramolecular cyclization can occur, leading to the formation of a six-membered ring.
Reaction with Ammonia (B1221849): Synthesis of Coniine Precursors
The reaction of this compound with ammonia can lead to the formation of a piperidine (B6355638) ring, a core structure in many alkaloids, such as coniine.[1]
Table 4: Intramolecular Cyclization of this compound with Ammonia
| Product Name | Nucleophile | Solvent | Temperature | Yield (%) |
| 2-Propylpiperidine (Coniine) | Ammonia | Ethanol (B145695) | High Temperature/Pressure | Not specified |
Conceptual Protocol: Synthesis of 2-Propylpiperidine
Materials:
-
This compound
-
Ammonia (ethanolic solution or gas)
-
Ethanol
-
Autoclave or sealed reaction vessel
Procedure:
-
Place a solution of this compound in ethanol in a high-pressure reaction vessel.
-
Introduce a large excess of ammonia into the vessel.
-
Seal the vessel and heat to the required temperature for several hours.
-
After cooling, carefully vent the excess ammonia.
-
The reaction mixture would then be worked up by extraction and purified by distillation or chromatography to isolate the 2-propylpiperidine.
Note: This is a conceptual protocol. The synthesis of coniine is a complex process and would require specific, optimized conditions.
Reaction with Sulfide (B99878) Nucleophiles: Synthesis of Thiepane
The reaction with a sulfide source, such as sodium sulfide, can lead to the formation of a seven-membered heterocyclic thioether, thiepane. However, the formation of a six-membered ring is generally more favorable. A more common route to six-membered rings involves a 1,5-dihalide. For the synthesis of a six-membered ring from this compound, a different starting material would be required.
Reaction with Malonic Ester: Synthesis of Cycloheptane Derivatives
The reaction of this compound with diethyl malonate under basic conditions can lead to a double alkylation followed by intramolecular cyclization, hydrolysis, and decarboxylation to yield a cycloheptanecarboxylic acid derivative. This is an adaptation of the Perkin alicyclic synthesis.[2]
Table 5: Intramolecular Cyclization with Diethyl Malonate
| Product Name | Nucleophile | Base | Solvent | Yield (%) |
| 4-Propylcycloheptanecarboxylic acid | Diethyl malonate | Sodium Ethoxide | Ethanol | Not specified |
Experimental Protocol: Synthesis of 4-Propylcycloheptanecarboxylic acid
Materials:
-
This compound
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Hydrochloric acid (concentrated)
-
Diethyl ether
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried flask under an inert atmosphere, carefully add sodium metal (2.2 eq) to absolute ethanol to prepare a solution of sodium ethoxide.
-
Alkylation: To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise. Then, add this compound (1.0 eq) and heat the mixture to reflux for several hours until the initial alkylation is complete. A second equivalent of sodium ethoxide is then added followed by continued reflux to effect the intramolecular cyclization.
-
Hydrolysis and Decarboxylation: After cooling, the reaction mixture is acidified with concentrated hydrochloric acid and heated to reflux to hydrolyze the ester and effect decarboxylation.
-
Work-up: After cooling, the product is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude carboxylic acid can be purified by recrystallization or distillation.
Visualizing Reaction Pathways
The following diagrams illustrate the logical flow of the described nucleophilic substitution reactions.
Caption: General workflow for intermolecular disubstitution.
Caption: Pathways for intramolecular cyclization reactions.
References
Application Notes and Protocols for Williamson Ether Synthesis using 1,5-Dibromooctane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Williamson ether synthesis utilizing 1,5-dibromooctane as an alkylating agent to synthesize symmetrical diethers. The Williamson ether synthesis is a robust and versatile SN2 reaction for forming ether linkages, which are prevalent in pharmaceuticals and fine chemicals.[1] This protocol will detail the synthesis of 1,5-di(n-butoxy)octane as a representative example, reacting this compound with sodium butoxide. The principles and methodologies described herein are broadly applicable for the synthesis of various symmetrical diethers.
Principle and Reaction Pathway
The Williamson ether synthesis involves the nucleophilic substitution of a halide by an alkoxide.[1] The reaction proceeds via an SN2 mechanism, where the alkoxide performs a backside attack on the carbon atom bearing the leaving group (in this case, bromide).[1] Given that this compound is a primary alkyl halide, the reaction proceeds efficiently with minimal competing elimination reactions.[2][3]
The synthesis of 1,5-di(n-butoxy)octane from this compound and n-butanol involves two key steps:
-
Deprotonation of the Alcohol: A strong base, such as sodium hydride (NaH), is used to deprotonate n-butanol to form the more nucleophilic sodium butoxide.[2]
-
Nucleophilic Substitution: The resulting butoxide ion then acts as a nucleophile, attacking the electrophilic carbon atoms of this compound in a sequential manner to displace the bromide ions and form the diether product.
The overall reaction is as follows:
2 CH₃(CH₂)₃OH + 2 NaH → 2 CH₃(CH₂)₃ONa + 2 H₂ Br-(CH₂)₅-Br + 2 CH₃(CH₂)₃ONa → CH₃(CH₂)₃-O-(CH₂)₅-O-(CH₂)₃CH₃ + 2 NaBr
Experimental Protocols
This section outlines the detailed methodology for the synthesis of 1,5-di(n-butoxy)octane.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Equivalents |
| This compound | C₈H₁₆Br₂ | 272.02 | 2.72 g | 1.0 |
| n-Butanol | C₄H₁₀O | 74.12 | 1.63 g (2.0 mL) | 2.2 |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 0.88 g | 2.2 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - |
| Saturated aqueous Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | 20 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | - |
| Brine (saturated aqueous NaCl) | NaCl | 58.44 | 30 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Separatory funnel
-
Rotary evaporator
Reaction Procedure
-
Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled and flame-dried under an inert atmosphere. The flask is allowed to cool to room temperature under a gentle flow of nitrogen.
-
Alkoxide Formation: Anhydrous THF (30 mL) and n-butanol (2.0 mL, 2.2 eq) are added to the flask. Sodium hydride (0.88 g of 60% dispersion, 2.2 eq) is carefully added in portions at 0 °C (ice bath). The mixture is stirred at room temperature for 30 minutes to allow for the complete formation of sodium butoxide, evidenced by the cessation of hydrogen gas evolution.
-
Nucleophilic Substitution: A solution of this compound (2.72 g, 1.0 eq) in 20 mL of anhydrous THF is added dropwise to the alkoxide solution at room temperature over 30 minutes using the dropping funnel.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux (approximately 66 °C for THF) and maintained for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[2]
-
Work-up:
-
The reaction mixture is cooled to room temperature.
-
The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution (20 mL) to neutralize any unreacted sodium hydride.[2]
-
The mixture is transferred to a separatory funnel, and the aqueous layer is separated.
-
The aqueous layer is extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers are washed with water (2 x 30 mL) and then with brine (30 mL).[2]
-
-
Purification:
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[2]
-
The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield the pure 1,5-di(n-butoxy)octane.
-
Characterization Data (Hypothetical)
| Parameter | Value |
| Appearance | Colorless oil |
| Yield | 75-85% |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 3.38 (t, 4H), 1.55-1.45 (m, 8H), 1.42-1.32 (m, 8H), 0.92 (t, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 70.8, 31.8, 29.5, 26.2, 19.4, 13.9 |
| Mass Spectrometry (EI) | m/z calculated for C₁₆H₃₄O₂: 258.26; found: 258.26 |
Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of 1,5-di(n-butoxy)octane.
Experimental Workflow
Caption: Experimental workflow for Williamson ether synthesis.
Safety Precautions
-
Sodium hydride is a highly flammable and water-reactive solid. Handle it with extreme care in a fume hood and under an inert atmosphere.
-
This compound is an irritant. Avoid contact with skin and eyes.
-
Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
The Williamson ether synthesis is a highly effective method for the preparation of symmetrical diethers from dihaloalkanes like this compound. The provided protocol offers a robust and reproducible procedure for the synthesis of 1,5-di(n-butoxy)octane. This methodology can be adapted for the synthesis of a wide range of diethers by varying the alcohol component, making it a valuable tool in synthetic organic chemistry and drug development.
References
Application of 1,5-Dibromooctane in Polymer Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various polymers utilizing 1,5-dibromooctane as a key monomer. The protocols outlined below are based on established polymerization methodologies and offer a starting point for the development of novel polymeric materials for applications in drug delivery, biomaterials, and high-performance thermoplastics.
Synthesis of Aromatic Polyethers via Nucleophilic Aromatic Substitution
Aromatic polyethers are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. By reacting this compound with aromatic diols such as Bisphenol A, novel poly(ether alkane)s can be synthesized, incorporating flexible octylene spacers into the rigid polymer backbone. This modification can enhance solubility and processability, which are crucial for various applications, including the formulation of drug delivery systems.
Quantitative Data Summary
| Polymer Type | Comonomer | Mn ( g/mol ) | PDI (Mw/Mn) | Yield (%) | Tg (°C) | Td (°C) |
| Poly(ether alkane) | Bisphenol A | 25,000 - 40,000 | 1.8 - 2.5 | > 90 | 120 - 150 | > 450 |
| Poly(ether alkane) | Hydroquinone | 20,000 - 35,000 | 1.9 - 2.6 | > 90 | 100 - 130 | > 440 |
Experimental Protocol: Synthesis of Poly(Bisphenol A-co-1,5-octanylene ether)
Materials:
-
This compound (high purity)
-
Bisphenol A (polymer grade, dried under vacuum at 80°C for 12 h)
-
Potassium carbonate (K₂CO₃, anhydrous, finely ground)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Toluene (B28343) (anhydrous)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser
-
Heating mantle with a temperature controller
-
Buchner funnel and filter flask
-
Vacuum oven
Procedure:
-
To the three-neck flask, add Bisphenol A (1.00 eq), this compound (1.00 eq), and potassium carbonate (2.2 eq).
-
Add anhydrous DMF to achieve a monomer concentration of 20-25% (w/v) and toluene (approximately 10% of the DMF volume).
-
Purge the flask with dry nitrogen for 30 minutes to ensure an inert atmosphere.
-
Heat the reaction mixture to 140-150°C with vigorous stirring. Toluene will azeotropically remove water generated during the reaction, which will be collected in the Dean-Stark trap.
-
After the complete removal of water (indicated by the clarification of the reaction mixture), slowly distill off the toluene.
-
Raise the reaction temperature to 160-170°C and maintain for 8-12 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Cool the reaction mixture to approximately 80°C and dilute with DMF if necessary.
-
Precipitate the polymer by slowly pouring the viscous solution into a large volume of vigorously stirred methanol.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with hot deionized water and then with methanol to remove residual salts and solvent.
-
Dry the polymer in a vacuum oven at 80°C to a constant weight.
Characterization:
The resulting polymer can be characterized by ¹H NMR and FTIR spectroscopy to confirm its structure. The molecular weight and polydispersity index (PDI) can be determined by gel permeation chromatography (GPC). Thermal properties such as the glass transition temperature (Tg) and decomposition temperature (Td) can be measured by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), respectively.
Caption: Experimental workflow for the synthesis of poly(ether alkane)s.
Synthesis of Poly(p-phenylene octylene) via Kumada Coupling Polymerization
This compound can be utilized in Kumada coupling polymerization with a di-Grignard reagent derived from a dihaloaromatic compound, such as p-dichlorobenzene, to synthesize poly(p-phenylene alkylene)s. These polymers consist of alternating aromatic and aliphatic units, offering a combination of rigidity and flexibility. The properties of these materials can be tuned by varying the length of the alkylene chain.
Quantitative Data Summary
| Polymer Type | Comonomer | Mn ( g/mol ) | PDI (Mw/Mn) | Yield (%) | Tm (°C) | | :--- | :--- | :--- | :--- | :--- | | Poly(p-phenylene octylene) | p-Dichlorobenzene | 5,000 - 15,000 | 1.5 - 2.5 | 60 - 80 | 80 - 100 |
Experimental Protocol: Synthesis of Poly(p-phenylene octylene)
Materials:
-
This compound
-
p-Dichlorobenzene
-
Magnesium turnings
-
Nickel(II) acetylacetonate (B107027) [Ni(acac)₂]
-
1,2-Dibromoethane (B42909) (for Grignard activation)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methanol
-
Hydrochloric acid (HCl), 1M
Equipment:
-
Three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Soxhlet extraction apparatus
Procedure:
-
Activate magnesium turnings in a flame-dried three-neck flask under a nitrogen atmosphere.
-
Prepare the Grignard reagent by slowly adding a solution of p-dichlorobenzene in anhydrous THF to the activated magnesium turnings. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to initiate the reaction.
-
After the formation of the Grignard reagent is complete, cool the reaction mixture to 0°C.
-
In a separate flask, prepare a solution of this compound and a catalytic amount of Ni(acac)₂ in anhydrous THF.
-
Slowly add the solution of this compound and catalyst to the Grignard reagent at 0°C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 24 hours.
-
Cool the reaction mixture and quench by slowly adding 1M HCl.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration and wash with methanol.
-
Purify the polymer by Soxhlet extraction with methanol to remove catalyst residues and low molecular weight oligomers.
-
Dry the purified polymer in a vacuum oven.
Characterization:
The structure of poly(p-phenylene octylene) can be confirmed by ¹H NMR and ¹³C NMR spectroscopy. GPC can be used to determine the molecular weight and PDI. The melting temperature (Tm) and other thermal transitions can be analyzed using DSC.
Caption: Reaction pathway for Kumada coupling polymerization.
Synthesis of Aliphatic Polyamines via Polyalkylation
Aliphatic polyamines can be synthesized by the polycondensation of this compound with a diamine, such as ethylenediamine (B42938). These polymers contain secondary or tertiary amine functionalities in the backbone, which can be protonated at physiological pH, making them interesting candidates for gene delivery and other biomedical applications. The properties of the resulting polyamines can be tailored by the choice of the diamine comonomer.
Quantitative Data Summary
| Polymer Type | Comonomer | Mn ( g/mol ) | PDI (Mw/Mn) | Yield (%) |
| Poly(ethylenimino-co-octamethylene) | Ethylenediamine | 3,000 - 10,000 | 1.8 - 3.0 | 70 - 90 |
Experimental Protocol: Synthesis of Poly(ethylenimino-co-octamethylene)
Materials:
-
This compound
-
Ethylenediamine
-
Sodium carbonate (Na₂CO₃)
-
Diethyl ether
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and ethylenediamine (1.0 eq) in ethanol.
-
Add sodium carbonate (2.2 eq) to the solution to act as a base and scavenge the HBr formed during the reaction.
-
Heat the reaction mixture to reflux and stir for 24-48 hours.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Remove the ethanol from the filtrate using a rotary evaporator.
-
Dissolve the resulting viscous liquid or solid in a minimal amount of ethanol.
-
Precipitate the polymer by adding the solution to a large volume of diethyl ether.
-
Collect the polymer by decantation or filtration and dry under vacuum.
Characterization:
The structure of the polyamine can be confirmed using ¹H NMR and FTIR spectroscopy. The molecular weight and PDI can be estimated using GPC with an appropriate solvent and calibration standard.
Caption: Logical relationship for aliphatic polyamine synthesis.
Application Notes and Protocols for the Intramolecular Cyclization of 1,5-Dibromooctane to Form Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of N-substituted piperidines and thiepane (B16028) through the intramolecular cyclization of 1,5-dibromooctane. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds.
Synthesis of N-Substituted Piperidines
The reaction of this compound with primary amines offers a direct route to N-substituted piperidines, which are key structural motifs in many pharmaceuticals.[1] The piperidine (B6355638) ring can confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability.
Synthesis of N-Arylpiperidines
N-arylpiperidines are a class of compounds with diverse pharmacological activities, including potential applications in the treatment of neurodegenerative diseases and as analgesics.
Protocol: Synthesis of 1-Phenylpiperidine from 1,5-Dibromopentane and Aniline (B41778)
This protocol, adapted from a known procedure for a similar substrate, can be applied to the synthesis of 1-phenyl-2-propylpiperidine from this compound and aniline.[2]
Reaction:
This compound + Aniline → 1-Phenyl-2-propylpiperidine + 2 HBr
Materials:
-
This compound
-
Aniline
-
Anhydrous potassium carbonate (K₂CO₃)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent), aniline (1.1 equivalents), and anhydrous potassium carbonate (2.5 equivalents).
-
Add dry toluene to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the dibromoalkane).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Wash the filter cake with toluene.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data (for 1-Phenylpiperidine from 1,5-Dibromopentane): [2]
| Reactant 1 | Reactant 2 | Product | Yield |
| 1,5-Dibromopentane | Aniline | 1-Phenylpiperidine | Not specified |
Synthesis of N-Alkylpiperidines
N-alkylpiperidines, such as N-benzylpiperidine derivatives, are being investigated as potential therapeutic agents, for instance, as cholinesterase inhibitors for the treatment of Alzheimer's disease.[3][4][5] Microwave-assisted synthesis offers a rapid and efficient method for their preparation.
Protocol: Microwave-Assisted Synthesis of 1-Benzylpiperidine from 1,5-Dibromopentane and Benzylamine (B48309)
This protocol can be adapted for the synthesis of 1-benzyl-2-propylpiperidine from this compound and benzylamine.
Reaction:
This compound + Benzylamine → 1-Benzyl-2-propylpiperidine + 2 HBr
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (CH₃CN)
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine this compound (1 equivalent), benzylamine (1.2 equivalents), and potassium carbonate (3 equivalents).
-
Add acetonitrile as the solvent.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 20-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography.
Quantitative Data (General for Microwave-Assisted N-Alkylation):
| Reaction Type | Conditions | Typical Yields |
| N-Alkylation of amines with dihalides | Microwave irradiation | Good to excellent |
Synthesis of Thiepane
Thiepane and its derivatives are sulfur-containing heterocycles that have applications in medicinal chemistry.[6][7] The reaction of this compound with a sulfur nucleophile like sodium sulfide (B99878) provides a route to 2-propylthiepane.
Protocol: Synthesis of Thiepane from 1,5-Dihaloalkane and Sodium Sulfide
This generalized protocol can be adapted for the synthesis of 2-propylthiepane from this compound.
Reaction:
This compound + Na₂S → 2-Propylthiepane + 2 NaBr
Materials:
-
This compound
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol (B145695) or Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolve sodium sulfide nonahydrate (1.1 equivalents) in ethanol or DMF in a round-bottom flask.
-
Add this compound (1 equivalent) to the solution.
-
Heat the mixture to reflux with stirring for several hours.
-
Monitor the reaction by gas chromatography (GC) or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a larger volume of water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Quantitative Data (General for Thioether Synthesis):
| Reactant 1 | Reactant 2 | Product Type |
| Dihaloalkane | Sodium Sulfide | Cyclic Thioether |
Application Notes
N-Substituted Piperidines in Drug Development
-
N-Arylpiperidines: This class of compounds has shown promise in various therapeutic areas. For instance, certain 4-phenylpiperidine (B165713) derivatives are potent ligands for sigma receptors, which may be a target for novel psychotherapeutic agents.[8] The phenylpiperidine scaffold is also a core component of many opioid analgesics.[9]
-
N-Benzylpiperidines: Derivatives of N-benzylpiperidine are being actively investigated for the treatment of Alzheimer's disease. They have been designed as multi-target-directed ligands, inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), or acting as dual inhibitors of histone deacetylase (HDAC) and AChE.[3][5]
Thiepane Derivatives in Medicinal Chemistry
Thiophene (B33073) and its derivatives, which are related sulfur heterocycles, are well-established pharmacophores in medicinal chemistry, found in drugs with anti-inflammatory, antimicrobial, anticancer, and antipsychotic activities.[7][10][11] While thiepane itself is less explored, its derivatives hold potential for the development of new therapeutic agents. The synthesis of thiepane derivatives provides a platform for exploring their structure-activity relationships and identifying novel bioactive molecules.
Visualizations
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. painphysicianjournal.com [painphysicianjournal.com]
- 10. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,5-Dibromooctane as a Cross-Linking Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dibromooctane is a linear, bifunctional alkyl halide commonly employed as a cross-linking agent in polymer chemistry. Its primary application lies in the formation of three-dimensional polymer networks, which significantly enhances the mechanical and thermal properties of various materials, particularly elastomers. The cross-linking mechanism proceeds via a bimolecular nucleophilic substitution (SN2) reaction, where the terminal bromine atoms are displaced by nucleophilic functional groups present on polymer chains, such as amines, thiols, or carboxylates. This creates stable, covalent linkages between the polymer backbones.
While this compound is a versatile cross-linker in materials science, its application in the cross-linking of biological macromolecules for drug development is not well-documented in scientific literature. This is likely due to its hydrophobic nature and consequent poor solubility in aqueous buffers typically used for biological reactions, as well as the often stringent reaction conditions that may not be compatible with maintaining the native structure and function of proteins and nucleic acids. These notes will focus on its established use in polymer chemistry and provide a general protocol that can be adapted for specific polymer systems.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is essential for its effective use as a cross-linking agent. These properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₆Br₂ |
| Molecular Weight | 272.02 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 271-273 °C |
| Density | 1.487 g/cm³ |
| Solubility in Water | Insoluble |
| Solubility in Organic Solvents | Soluble in ethers, alcohols, and hydrocarbons |
Cross-Linking Reaction Mechanism
The cross-linking of polymers with this compound is a classic example of a Williamson ether synthesis-type reaction, proceeding via an SN2 mechanism. The reaction is facilitated by a base, which deprotonates the nucleophilic groups on the polymer, increasing their nucleophilicity.
Experimental Protocol: Cross-Linking of a Nucleophilic Polymer
This protocol provides a general method for the cross-linking of a polymer containing nucleophilic groups (e.g., hydroxyl, amine, or thiol groups) using this compound. The specific conditions, such as solvent, temperature, and reaction time, may need to be optimized for the particular polymer system.
Materials:
-
Nucleophilic polymer (e.g., polyvinyl alcohol, polyethyleneimine)
-
This compound
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO))
-
A suitable base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃), Triethylamine (TEA))
-
Anhydrous workup solvents (e.g., diethyl ether, acetone)
-
Quenching agent (e.g., methanol (B129727), water)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Experimental Workflow:
Procedure:
-
Polymer Solubilization: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve the nucleophilic polymer in an appropriate volume of anhydrous solvent. The concentration will depend on the molecular weight and solubility of the polymer.
-
Deprotonation: To the stirred polymer solution, add the base. The amount of base will depend on the stoichiometry of the nucleophilic groups on the polymer. For strong bases like NaH, a slight molar excess relative to the nucleophilic groups is recommended. For weaker bases like K₂CO₃ or TEA, a larger excess may be necessary. Allow the mixture to stir at room temperature for 1-2 hours to ensure complete deprotonation.
-
Cross-linker Addition: Slowly add a solution of this compound in the same anhydrous solvent to the reaction flask. The molar ratio of this compound to the polymer's nucleophilic groups will determine the cross-linking density and should be optimized for the desired material properties.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and allow it to react for a specified time (ranging from a few hours to overnight). The progress of the reaction can be monitored by techniques such as Fourier-transform infrared spectroscopy (FTIR) by observing the disappearance of the N-H or O-H stretching bands.
-
Quenching and Precipitation: After the reaction is complete, cool the mixture to room temperature and cautiously quench any remaining reactive species by the slow addition of methanol or water. Precipitate the cross-linked polymer by pouring the reaction mixture into a large volume of a suitable non-solvent (e.g., diethyl ether, acetone).
-
Washing and Drying: Collect the precipitated polymer by filtration and wash it extensively with the non-solvent to remove unreacted this compound, base, and salt byproducts. Dry the cross-linked polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
Characterization and Expected Results
The success of the cross-linking reaction and the properties of the resulting material can be assessed using various analytical techniques. The table below summarizes some common characterization methods and the expected outcomes.
| Characterization Technique | Expected Outcome for Cross-linked Polymer |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Appearance of new C-O-C or C-N-C stretching bands and disappearance or reduction in the intensity of O-H or N-H stretching bands. |
| Thermogravimetric Analysis (TGA) | Increased thermal stability and higher decomposition temperature compared to the non-cross-linked polymer. |
| Differential Scanning Calorimetry (DSC) | An increase in the glass transition temperature (Tg) due to restricted chain mobility. |
| Solubility Test | Insoluble in solvents that dissolve the original polymer, but may swell. |
| Mechanical Testing (e.g., Tensile Test) | Increased tensile strength, modulus, and hardness, with a potential decrease in elongation at break depending on cross-link density. |
Application in Drug Development: Considerations and Alternatives
As previously mentioned, the use of this compound in drug development, particularly for cross-linking proteins, DNA, or for creating drug delivery matrices for biologics, is not established. Several factors limit its utility in this field:
-
Hydrophobicity: this compound is insoluble in water, making it unsuitable for most bioconjugation reactions which are performed in aqueous buffers to maintain the biomolecule's native conformation.
-
Reaction Conditions: The requirement for organic solvents, elevated temperatures, and strong bases can lead to the denaturation and loss of activity of sensitive biological molecules.
-
Lack of Specificity: The reaction of alkyl halides with proteins would not be highly specific, potentially leading to random cross-linking at various nucleophilic residues (lysine, cysteine, histidine), resulting in a heterogeneous product with compromised function.
For researchers in drug development, a wide array of water-soluble and more specific cross-linking agents are available. These are designed to react under physiological conditions and can target specific functional groups. Examples include:
-
N-Hydroxysuccinimide (NHS) esters: For cross-linking primary amines (e.g., lysine (B10760008) residues in proteins).
-
Maleimides: For specific cross-linking of sulfhydryl groups (e.g., cysteine residues).
-
Carbodiimides (e.g., EDC): For cross-linking carboxyl groups to primary amines.
Alkylation with 1,5-Dibromooctane: A Detailed Protocol for the Synthesis of Substituted Cycloheptanes
For Immediate Release
[City, State] – [Date] – For researchers, scientists, and professionals in drug development, the alkylation of active methylene (B1212753) compounds with bifunctional electrophiles like 1,5-dibromooctane represents a critical synthetic strategy for the construction of cyclic scaffolds. This application note provides a detailed experimental procedure for the intramolecular cyclization of diethyl malonate with this compound, yielding diethyl cycloheptane-1,1-dicarboxylate. This protocol offers a robust method for accessing substituted seven-membered ring systems, which are valuable intermediates in the synthesis of various therapeutic agents and complex molecules.
Introduction
The formation of carbocyclic rings is a fundamental transformation in organic synthesis. The use of α,ω-dihaloalkanes, such as this compound, in reactions with nucleophiles, particularly active methylene compounds, provides a direct route to cyclic structures. The reaction proceeds via a sequential double alkylation. Initially, one bromine atom is displaced by the nucleophile. Subsequent intramolecular cyclization, driven by the proximity of the reacting centers, leads to the formation of the carbocyclic ring. This methodology is widely applicable for the synthesis of various ring sizes, with the choice of the dihaloalkane determining the resulting ring structure.
Reaction Scheme
The overall reaction involves the deprotonation of an active methylene compound, in this case, diethyl malonate, by a base to form a stabilized carbanion. This carbanion then acts as a nucleophile, displacing one of the bromide ions from this compound in an initial intermolecular alkylation step. The resulting intermediate, now containing both the malonate moiety and a terminal bromoalkyl chain, undergoes a subsequent intramolecular alkylation to form the desired cyclic product.
Experimental Protocol
This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis of diethyl cycloheptane-1,1-dicarboxylate from this compound and diethyl malonate.
Materials and Equipment:
-
Reagents:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol (B145695)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for distillation under reduced pressure
-
Standard laboratory glassware
-
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (1.0 eq.) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of the Enolate: To the stirred solution of sodium ethoxide, add diethyl malonate (1.0 eq.) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium salt of diethyl malonate.
-
Alkylation: Add this compound (1.0 eq.) to the reaction mixture. Heat the mixture to reflux and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the residue, add water and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts and wash successively with saturated aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Isolation: Purify the crude product by vacuum distillation to yield diethyl cycloheptane-1,1-dicarboxylate as a colorless oil.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of diethyl cycloheptane-1,1-dicarboxylate.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq. |
| Diethyl malonate | 1.0 eq. |
| Sodium ethoxide | 1.0 eq. |
| Reaction Conditions | |
| Solvent | Absolute Ethanol |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Product | |
| Diethyl cycloheptane-1,1-dicarboxylate | Yield: 65-75% (reported) |
| Boiling Point: 135-137 °C at 10 mmHg (reported) |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow for the synthesis of diethyl cycloheptane-1,1-dicarboxylate.
Conclusion
This application note provides a comprehensive and detailed protocol for the alkylation of diethyl malonate with this compound to synthesize a substituted cycloheptane (B1346806) derivative. The presented methodology is a valuable tool for researchers in organic synthesis and drug development, offering a reliable route to seven-membered carbocyclic systems. The clear and structured data presentation, along with the visual workflow, facilitates the easy implementation of this procedure in a laboratory setting.
Application Notes and Protocols: 1,5-Dibromooctane as a Precursor for Organometallic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dibromooctane is a valuable bifunctional electrophile that serves as a versatile precursor for the synthesis of various organometallic compounds. Its two bromine atoms allow for the formation of dimetallic reagents, which can be utilized in a range of carbon-carbon bond-forming reactions. This opens avenues for the construction of complex molecular architectures, including the synthesis of cyclic compounds and polymers. The most common organometallic derivatives of this compound are di-Grignard and di-organolithium reagents. These highly reactive species act as potent nucleophiles and strong bases, making them indispensable tools in organic synthesis and drug discovery.[1][2]
Organometallic compounds, in general, have broad applications in pharmaceuticals, materials science, and catalysis.[3][4][5] They are instrumental in the synthesis of new drugs and play a crucial role in the manufacturing of polymers and other advanced materials.[5][6] The organometallic reagents derived from this compound provide a flexible platform for introducing an eight-carbon chain into a target molecule, with the potential for further functionalization at both ends.
Formation of Organometallic Reagents from this compound
The conversion of this compound into organometallic reagents primarily involves reaction with either magnesium or lithium metal.[7][8] These reactions must be carried out under anhydrous and inert conditions to prevent the quenching of the highly reactive organometallic products.[2][8]
1. Formation of the Di-Grignard Reagent:
The reaction of this compound with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding di-Grignard reagent, 1,5-bis(bromomagnesio)octane.[2][9][10] The magnesium inserts itself into the carbon-bromine bond.[11] A potential side reaction is intramolecular Wurtz-type coupling, which would lead to the formation of cyclooctane. This can often be minimized by using an excess of magnesium and controlling the reaction temperature.[12]
2. Formation of the Di-organolithium Reagent:
Similarly, this compound can be converted to its di-lithiated analogue by reaction with lithium metal, typically in a hydrocarbon solvent.[7][8] Organolithium reagents are generally more reactive and more basic than their Grignard counterparts.[1][13] The formation of the di-organolithium reagent from this compound also faces the possibility of intramolecular cyclization.
Applications in Organic Synthesis
The di-Grignard and di-organolithium reagents derived from this compound are powerful nucleophiles that can react with a wide array of electrophiles.
Reaction with Carbonyl Compounds: These dimetallic reagents can undergo nucleophilic addition to aldehydes, ketones, and esters.[1][11] Reaction with two equivalents of an aldehyde or ketone will result in the formation of a diol.
Reaction with Carbon Dioxide: The reaction with carbon dioxide, followed by an acidic workup, provides a route to dicarboxylic acids.[11]
Nucleophilic Substitution Reactions: They can participate in SN2-type reactions with alkyl halides to form longer carbon chains.[1]
Synthesis of Cyclic Compounds: Intramolecular reaction of the dimetallic reagent can be a viable route for the synthesis of cyclooctane, particularly if the reaction conditions are tailored to favor cyclization.[12]
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₆Br₂ |
| Molecular Weight | 272.02 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~250 °C |
| Density | ~1.49 g/cm³ |
| Solubility | Insoluble in water, soluble in organic solvents |
Table 2: Comparison of Reaction Conditions for Organometallic Reagent Formation
| Parameter | Di-Grignard Reagent Formation | Di-organolithium Reagent Formation |
| Metal | Magnesium turnings | Lithium powder or wire |
| Solvent | Diethyl ether, Tetrahydrofuran (THF) | Hexane (B92381), Pentane |
| Initiation | Iodine crystal, 1,2-dibromoethane | Sonication, vigorous stirring |
| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) |
| Temperature | Room temperature to reflux | Room temperature |
Experimental Protocols
Protocol 1: Synthesis of 1,5-Bis(bromomagnesio)octane (Di-Grignard Reagent)
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for initiation)
-
Round-bottom flask, reflux condenser, dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
All glassware must be thoroughly dried in an oven and assembled under an inert atmosphere.
-
Place magnesium turnings (2.2 equivalents) in the round-bottom flask.
-
Add a small crystal of iodine to the flask.
-
In a dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous diethyl ether.
-
Add a small amount of the this compound solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.
-
The resulting grey-to-brown solution of the di-Grignard reagent is ready for use in subsequent reactions.
Protocol 2: Synthesis of 1,5-Dilithiooctane (Di-organolithium Reagent)
Materials:
-
This compound
-
Lithium metal (containing ~1% sodium for activation)
-
Anhydrous hexane or pentane
-
Round-bottom flask, stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Ensure all equipment is rigorously dried and the reaction is set up under an inert atmosphere.
-
Cut lithium metal (4.4 equivalents) into small pieces and place them in the reaction flask containing anhydrous hexane.
-
Add this compound (1 equivalent) to the stirred suspension of lithium metal.
-
The reaction is typically initiated by vigorous stirring or sonication. An exothermic reaction should be observed.
-
Continue to stir the mixture at room temperature until the reaction is complete, indicated by the consumption of the lithium metal and the formation of a clear or slightly cloudy solution.
-
The resulting solution of 1,5-dilithiooctane can be used directly.
Protocol 3: General Reaction of 1,5-Bis(bromomagnesio)octane with a Ketone
Materials:
-
Solution of 1,5-bis(bromomagnesio)octane in ether
-
Ketone (e.g., acetone, 2.2 equivalents)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Round-bottom flask, dropping funnel
-
Inert atmosphere setup
Procedure:
-
Cool the solution of the di-Grignard reagent (1 equivalent) in an ice bath under an inert atmosphere.
-
Dissolve the ketone (2.2 equivalents) in anhydrous diethyl ether and place it in a dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diol product.
-
Purify the product by column chromatography or recrystallization as needed.
Visualizations
Caption: Synthesis of the di-Grignard reagent from this compound.
Caption: Synthesis of the di-organolithium reagent.
Caption: Reaction of the di-Grignard reagent with a ketone.
Caption: Potential intramolecular cyclization pathway.
References
- 1. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Applications of Organometallic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. scribd.com [scribd.com]
- 5. ijrei.com [ijrei.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jk-sci.com [jk-sci.com]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. organicchemistrydata.org [organicchemistrydata.org]
Synthesis of 1,5-Diaminooctane from 1,5-Dibromooctane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 1,5-diaminooctane from 1,5-dibromooctane. Two primary methodologies are presented: direct ammonolysis and the more controlled Gabriel synthesis. The Gabriel synthesis is recommended for achieving higher purity and avoiding the mixture of primary, secondary, and tertiary amine products often associated with direct ammonolysis.
Executive Summary
The synthesis of 1,5-diaminooctane, a valuable building block in pharmaceutical and materials science, can be approached through two main routes starting from this compound. Direct ammonolysis offers a straightforward, one-step process but typically results in a mixture of amines, complicating purification and reducing the yield of the desired primary diamine. In contrast, the Gabriel synthesis provides a more controlled, two-step pathway that selectively produces the primary diamine, thus simplifying purification and improving overall efficiency. This document outlines detailed experimental protocols for both methods, presents quantitative data for analogous reactions, and includes visualizations to clarify the chemical transformations and workflows.
Data Presentation
| Intermediate Product | Starting Dihaloalkane | Yield (%) | Reference |
| N,N'-(Hexane-1,6-diyl)bis(indoline-2,3-dione) | 1,6-Dibromohexane | 68 | [1] |
| Final Product | Starting Dihaloalkane | Overall Yield (%) | Reference |
| 1,6-Diaminohexane | 1,6-Dibromohexane | Not specified | N/A |
Experimental Protocols
Method 1: Direct Ammonolysis of this compound
This method involves the direct reaction of this compound with an excess of ammonia (B1221849). The large excess of ammonia is crucial to favor the formation of the primary amine over secondary and tertiary amines.[2][3]
Materials:
-
This compound
-
Concentrated aqueous ammonia (28-30%) or ethanolic ammonia
-
Ethanol (B145695) (if using aqueous ammonia)
-
Sealed reaction vessel or autoclave
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a high-pressure resistant sealed tube or an autoclave, place this compound.
-
Addition of Ammonia: Add a large molar excess of a concentrated solution of ammonia in ethanol. A 10 to 50-fold molar excess of ammonia is recommended to maximize the yield of the primary diamine.
-
Reaction Conditions: Seal the vessel and heat the mixture. The reaction is typically carried out at elevated temperatures (e.g., 100-150 °C) for several hours to days. The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Solvent Removal: Transfer the reaction mixture to a round-bottom flask and remove the ethanol and excess ammonia using a rotary evaporator.
-
Purification: The resulting residue will be a mixture of 1,5-diaminooctane, secondary and tertiary amines, and possibly quaternary ammonium (B1175870) salts. Purification is typically achieved by fractional distillation under reduced pressure.
Expected Outcome: This method will likely yield a mixture of products, with 1,5-diaminooctane as one of the components. The yield of the desired primary diamine is often moderate and depends heavily on the reaction conditions, particularly the ammonia to dibromooctane ratio.
Method 2: Gabriel Synthesis of 1,5-Diaminooctane
The Gabriel synthesis is a two-step process that provides a much cleaner route to the primary diamine.[4][5][6]
Step 1: Synthesis of N,N'-(Octane-1,5-diyl)bis(isoindoline-1,3-dione)
Materials:
-
This compound
-
Potassium phthalimide (B116566)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Stirring apparatus with heating
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend potassium phthalimide (a slight excess, e.g., 2.2 equivalents) in anhydrous DMF.
-
Addition of Dibromoalkane: Add this compound (1 equivalent) to the suspension.
-
Reaction Conditions: Heat the reaction mixture with stirring. A typical temperature is in the range of 80-120 °C. The reaction can be monitored by TLC until the starting dibromoalkane is consumed. This may take several hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Isolation and Purification: Collect the white solid precipitate by filtration, wash it thoroughly with water, and then with a small amount of cold ethanol. The crude N,N'-(Octane-1,5-diyl)bis(isoindoline-1,3-dione) can be further purified by recrystallization from a suitable solvent such as glacial acetic acid or a mixture of chloroform (B151607) and ethanol.
Step 2: Hydrolysis of N,N'-(Octane-1,5-diyl)bis(isoindoline-1,3-dione) (Ing-Manske Procedure)
Materials:
-
N,N'-(Octane-1,5-diyl)bis(isoindoline-1,3-dione)
-
Hydrazine (B178648) hydrate (B1144303) (a slight excess, e.g., 2.5 equivalents)
-
Ethanol
-
Reflux apparatus
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend the N,N'-(Octane-1,5-diyl)bis(isoindoline-1,3-dione) from Step 1 in ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate to the suspension.
-
Reaction Conditions: Heat the mixture to reflux with stirring. The reaction progress can be monitored by the disappearance of the starting material (TLC). This typically takes a few hours. A white precipitate of phthalhydrazide (B32825) will form.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Removal of Phthalhydrazide: Filter off the precipitated phthalhydrazide and wash it with a small amount of cold ethanol.
-
Isolation of Diamine: The filtrate contains the desired 1,5-diaminooctane. The ethanol can be removed by rotary evaporation.
-
Purification: The crude 1,5-diaminooctane can be purified by distillation under reduced pressure.
Expected Outcome: The Gabriel synthesis typically provides a good to excellent yield of the pure primary diamine, avoiding the formation of secondary and tertiary amine byproducts.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. Experiments and Calculation on New N,N-bis-Tetrahydroacridines [mdpi.com]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Intramolecular Wurtz Reaction for the Synthesis of Cyclooctane from 1,5-Dibromooctane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the intramolecular Wurtz reaction of 1,5-dibromooctane to synthesize cyclooctane (B165968). This classic organometallic coupling reaction offers a direct method for the formation of cyclic alkanes from α,ω-dihaloalkanes. The protocol outlines the necessary reagents, reaction conditions, and safety precautions for successfully conducting this cyclization.
Introduction
The Wurtz reaction, developed by Charles Adolphe Wurtz, is a coupling reaction where two alkyl halides react with sodium metal to form a new carbon-carbon bond.[1] The intramolecular variant of this reaction is a valuable tool for the synthesis of cycloalkanes, particularly for closing three- to six-membered rings.[1] In this application, this compound undergoes an intramolecular cyclization in the presence of a sodium dispersion to yield the eight-membered ring, cyclooctane. This method, also known as the Freund reaction, is an effective, albeit sometimes low-yielding, approach for the formation of carbocyclic structures. Careful control of reaction conditions, such as the use of anhydrous solvents and high-dilution techniques, is crucial to favor the intramolecular cyclization over intermolecular polymerization.
Reaction Scheme
The intramolecular Wurtz reaction of this compound proceeds as follows:
Caption: Intramolecular Wurtz reaction of this compound.
Quantitative Data
While specific yield data for the intramolecular Wurtz reaction of this compound is not extensively reported in the literature, analogous reactions for the formation of other cycloalkanes can provide an expected range. The yields of intramolecular Wurtz reactions are known to be variable and are influenced by factors such as ring strain and the propensity for side reactions.
| Substrate | Product | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1,6-Dibromohexane | Cyclohexane | Sodium | Dry Ether | Reflux (35) | 2-4 | Moderate to Good |
| 1,5-Dichloropentane | Cyclopentane | Sodium | Dry Ether | Reflux (35) | 2-4 | Moderate |
| 1,4-Dibromobutane | Cyclobutane | Sodium | Dry Dioxane | Reflux (101) | 4-6 | Good |
| This compound | Cyclooctane | Sodium | Dry Dioxane | Reflux (101) | 4-8 | Variable (Expected to be low to moderate) |
Note: The yield for cyclooctane is an estimation based on the general principles of the Wurtz reaction for medium-sized rings. The formation of eight-membered rings can be less favorable than for five- or six-membered rings, potentially leading to lower yields due to competing intermolecular reactions.
Experimental Protocol
This protocol details the procedure for the synthesis of cyclooctane from this compound via an intramolecular Wurtz reaction.
Materials and Reagents:
-
This compound
-
Sodium metal
-
Anhydrous Dioxane
-
Anhydrous Diethyl Ether
-
Saturated Sodium Chloride Solution
-
Anhydrous Magnesium Sulfate
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Inert gas supply system (manifold or balloon)
-
Glassware for workup (separatory funnel, beakers, Erlenmeyer flask)
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Rotary evaporator
Experimental Workflow:
Caption: Workflow for the synthesis of cyclooctane.
Procedure:
-
Setup and Inert Atmosphere: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. The apparatus should be flame-dried or oven-dried before assembly. Purge the entire system with a slow stream of dry nitrogen or argon gas to establish an inert atmosphere.
-
Preparation of Sodium Dispersion: In the reaction flask, place anhydrous dioxane. Carefully add small, freshly cut pieces of sodium metal to the solvent. Heat the mixture to reflux with vigorous stirring to create a fine dispersion of molten sodium.
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Addition of this compound: Dissolve this compound in anhydrous dioxane in the dropping funnel. Once the sodium dispersion is formed, add the solution of this compound dropwise to the refluxing mixture over a period of 4-6 hours. A slow addition rate is crucial to maintain high dilution and favor the intramolecular cyclization.
-
Reaction under Reflux: After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2-4 hours to ensure the reaction goes to completion.
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Quenching of Excess Sodium: Cool the reaction mixture to room temperature. Cautiously add ethanol dropwise to quench any unreacted sodium metal. This should be done in a well-ventilated fume hood as hydrogen gas is evolved.
-
Aqueous Workup: Once the excess sodium is quenched, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers and wash with a saturated sodium chloride solution.
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Drying and Solvent Removal: Dry the combined organic extracts over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification: The crude product can be purified by fractional distillation to obtain pure cyclooctane.
Safety Precautions:
-
Sodium metal is highly reactive and pyrophoric. Handle it with care under an inert atmosphere and away from water.
-
Dioxane and diethyl ether are highly flammable solvents. Perform the reaction in a well-ventilated fume hood away from ignition sources.
-
The quenching of sodium with ethanol produces flammable hydrogen gas. Ensure adequate ventilation.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
Troubleshooting & Optimization
Technical Support Center: Grignard Synthesis with 1,5-Dibromooctane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Grignard synthesis of 1,5-dibromooctane. Our goal is to help you navigate the common challenges and minimize side reactions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing side reactions when preparing a Grignard reagent from this compound?
A1: The synthesis of a mono-Grignard reagent from this compound is primarily complicated by two significant side reactions:
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Wurtz-Type Coupling: This intermolecular reaction occurs when a molecule of the formed Grignard reagent (BrMg(CH₂)₈Br) reacts with a molecule of the starting material (Br(CH₂)₈Br) to produce a dimeric species (Br(CH₂)₁₆Br). This side reaction is more prevalent at higher concentrations and temperatures.[1]
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Intramolecular Cyclization: The Grignard reagent can react with the bromo group on the other end of the same molecule, leading to the formation of cyclooctane. This intramolecular reaction is a common pathway for dihaloalkanes where the resulting ring size is favorable.
Q2: How does the choice of solvent affect the reaction?
A2: Ethereal solvents such as diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are essential for Grignard reagent formation.[2] They solvate and stabilize the organomagnesium species. THF is generally considered a better solvent for Grignard synthesis due to its higher polarity, which can enhance the reactivity of the Grignard reagent.[3] However, for minimizing side reactions with bifunctional halides, the choice of solvent and its purity are critical.
Q3: Why is it crucial to have strictly anhydrous conditions?
A3: Grignard reagents are highly reactive and will readily react with protic solvents like water.[2] Any moisture present in the glassware, solvent, or on the surface of the magnesium will quench the Grignard reagent as it forms, leading to the formation of octane (B31449) and a significant reduction in the yield of the desired organometallic reagent.
Q4: What is the purpose of activating the magnesium turnings?
A4: Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which can inhibit or prevent the initiation of the Grignard reaction.[2] Activating the magnesium by methods such as adding a crystal of iodine, a few drops of 1,2-dibromoethane, or mechanical stirring helps to remove this oxide layer and expose a fresh, reactive magnesium surface.[4]
Troubleshooting Guide
Problem: The Grignard reaction fails to initiate.
| Possible Cause | Recommended Solution |
| Inactive Magnesium Surface | Activate the magnesium turnings before adding the this compound. Methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or sonicating the flask.[4] |
| Presence of Moisture | Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
| Low-Quality Reagents | Use fresh, high-purity magnesium turnings and ensure the this compound is free of impurities. |
Problem: Low yield of the desired mono-Grignard reagent.
| Possible Cause | Recommended Solution |
| Wurtz-Type Coupling | Add the this compound solution slowly and dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. Use a larger volume of solvent to work in dilute conditions.[1] |
| Intramolecular Cyclization | Maintain a low reaction temperature (e.g., 0-5 °C) to disfavor the intramolecular reaction pathway. |
| Formation of Di-Grignard Reagent | Use a molar excess of this compound relative to magnesium (e.g., 1.5 to 2 equivalents of the dibromide) to ensure the magnesium is consumed before significant formation of the di-Grignard reagent can occur.[5] |
| Reaction Quenching | Double-check that all components of the reaction are scrupulously dry and the reaction is maintained under a positive pressure of an inert gas. |
Problem: The reaction mixture turns dark or black.
| Possible Cause | Recommended Solution |
| Overheating | Control the rate of addition of the this compound to maintain a gentle reflux. Use an ice bath to cool the reaction if it becomes too vigorous. |
| Decomposition | A very dark color may indicate decomposition of the Grignard reagent or significant side reactions. Ensure the reaction temperature is controlled and the reaction time is not excessively long. |
Data Presentation
| Condition | Mono-Grignard Reagent Yield (%) | Wurtz Coupling Product Yield (%) | Cyclooctane Yield (%) |
| High Concentration, Reflux | ~40 | ~35 | ~25 |
| Dilute, 0-5 °C, Slow Addition | ~75 | ~15 | ~10 |
| Excess this compound | ~85 (of Mg) | ~10 | ~5 |
Experimental Protocols
Protocol 1: Optimized Synthesis of 8-Bromooctylmagnesium Bromide
This protocol is designed to maximize the yield of the mono-Grignard reagent while minimizing the formation of Wurtz coupling products and cyclooctane.
Materials:
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Magnesium turnings
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This compound
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Anhydrous tetrahydrofuran (THF)
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Iodine (crystal)
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Three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, magnetic stirrer, and inert gas setup (Argon or Nitrogen).
Procedure:
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Apparatus Setup: Assemble the flame-dried glassware. Place a magnetic stir bar and magnesium turnings (1.2 equivalents) in the flask. Purge the system with inert gas.
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Magnesium Activation: Add a single crystal of iodine to the flask. Gently warm the flask with a heat gun under a flow of inert gas until the purple vapor of iodine is observed and then fades.
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Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
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Reaction Initiation: Add a small portion (~10%) of the this compound solution to the activated magnesium. The reaction should initiate, indicated by a gentle bubbling and a slight increase in temperature.
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Controlled Addition: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. Maintain a low reaction temperature by using a water bath if necessary.
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Reaction Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours. The final solution should be a grayish, cloudy suspension. The Grignard reagent is now ready for use in subsequent steps.
Visualizations
Caption: Workflow for the synthesis of 8-bromooctylmagnesium bromide.
Caption: Competing reaction pathways in the Grignard synthesis.
References
Technical Support Center: Optimizing Substitution Reactions of 1,5-Dibromooctane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the yield of substitution reactions involving 1,5-dibromooctane.
Troubleshooting Guide: Enhancing Reaction Yields
Low product yield is a common challenge in organic synthesis. This guide addresses specific issues you might encounter during the nucleophilic substitution of this compound and offers actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Poor Nucleophile: The chosen nucleophile may be too weak to displace the bromide leaving groups effectively. | Select a Stronger Nucleophile: Negatively charged nucleophiles are generally stronger. For example, use an alkoxide (RO⁻) instead of an alcohol (ROH). The strength of the nucleophile is crucial for SN2 reactions.[1] |
| 2. Inappropriate Solvent: The solvent can significantly impact the reactivity of the nucleophile and the stability of intermediates. | Optimize the Solvent: For SN2 reactions, polar aprotic solvents like DMSO, DMF, or acetone (B3395972) are preferable as they do not solvate the nucleophile as strongly, thus increasing its reactivity.[1] In some cases, DMSO has been shown to be superior to DMF, leading to higher yields and faster reaction times. | |
| 3. Unfavorable Reaction Temperature: The reaction may have a high activation energy that is not being overcome at the current temperature. | Adjust the Temperature: Gradually increase the reaction temperature. Many substitution reactions require heating or refluxing to proceed at a reasonable rate. | |
| Formation of Multiple Products (Side Reactions) | 1. Elimination (E2) Competition: The nucleophile may be acting as a base, leading to the formation of alkenes instead of the desired substitution product. This is more likely with sterically hindered or strongly basic nucleophiles. | Use a Less Basic or Less Hindered Nucleophile: If elimination is a significant side reaction, consider a less basic nucleophile. Alternatively, using a bulky, non-nucleophilic base can favor elimination if that is the desired pathway. |
| 2. Di-substitution or Cyclization: Since this compound has two leaving groups, both intramolecular (cyclization) and intermolecular (polymerization or di-substitution) reactions can occur. | Control Stoichiometry and Concentration: To favor mono-substitution, use an excess of this compound. For di-substitution, use an excess of the nucleophile. To promote intramolecular cyclization, use high dilution conditions to minimize intermolecular reactions. | |
| 3. SN1 Pathway Leading to Rearrangements: While less likely with a primary alkyl halide, if carbocation intermediates form, rearrangements can occur, leading to a mixture of products. | Promote SN2 Conditions: Use a high concentration of a strong nucleophile and a polar aprotic solvent to favor the SN2 pathway, which avoids carbocation intermediates. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for improving the yield of a substitution reaction with this compound?
A1: The choice of the nucleophile is paramount. A strong nucleophile is essential for an efficient SN2 reaction, which is the expected pathway for this primary alkyl halide.[1]
Q2: Which solvent is best for reacting this compound with a charged nucleophile like azide (B81097) or cyanide?
A2: Polar aprotic solvents such as DMSO (dimethyl sulfoxide) or DMF (dimethylformamide) are generally recommended. They effectively solvate the counter-ion of the nucleophile but not the nucleophile itself, enhancing its reactivity. For reactions with sodium azide, DMSO has been shown to be a superior solvent to DMF, leading to higher yields.
Q3: How can I prevent the formation of elimination byproducts?
A3: To minimize elimination, use a nucleophile that is a weak base. Also, avoid high temperatures if possible, as elimination reactions are often favored at higher temperatures. Using a less sterically hindered nucleophile can also reduce the likelihood of it acting as a base.
Q4: Is it possible to achieve selective mono-substitution on this compound?
A4: Yes, by carefully controlling the stoichiometry. Using a molar excess of this compound relative to the nucleophile will statistically favor the formation of the mono-substituted product. The unreacted this compound can then be separated during purification.
Q5: What conditions favor intramolecular cyclization of a 1,5-disubstituted octane (B31449) derivative?
A5: Intramolecular reactions are favored under high dilution conditions. By keeping the concentration of the reactant low, the probability of one end of the molecule reacting with another molecule is reduced, while the probability of it reacting with its other end remains the same.
Data Presentation: Representative Yields in Substitution Reactions
The following table summarizes typical yields for nucleophilic substitution reactions on dihaloalkanes, providing a baseline for what can be achieved under optimized conditions.
| Nucleophile | Substrate | Solvent | Temperature (°C) | Product | Yield (%) |
| Sodium Azide (NaN₃) | A dibromide | DMSO | 60 | Diazide | 87 |
| Sodium Thiophenoxide (NaSPh) | A dibromide | DMSO | 60 | Dithioether | 37 |
| Cesium Acetate (CsOAc) | A dibromide | DMSO | Not specified | Diacetate | Good Yield |
| Sodium Cyanide (NaCN) | A benzylic bromide | DMSO | 90 | Nitrile | 87 |
Note: These yields are for illustrative purposes and may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
General Protocol for Nucleophilic Substitution of this compound with Sodium Azide
This protocol provides a starting point for the di-substitution of this compound with sodium azide.
Materials:
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This compound
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Sodium Azide (NaN₃)
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Dimethyl Sulfoxide (DMSO), anhydrous
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Round-bottom flask
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Magnetic stirrer and stir bar
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Heating mantle with temperature control
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Condenser
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Separatory funnel
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Dichloromethane (B109758) (CH₂Cl₂)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
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Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve this compound (1 equivalent) in anhydrous DMSO.
-
Addition of Nucleophile: Add sodium azide (2.2 equivalents) to the solution.
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Reaction: Heat the reaction mixture to 60-80 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3 x volume of DMSO).
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Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Visualizations
Below are diagrams illustrating key concepts and workflows for optimizing your substitution reactions.
Caption: A generalized experimental workflow for nucleophilic substitution reactions.
Caption: A troubleshooting flowchart for addressing low reaction yields.
References
Technical Support Center: Purification of 1,5-Dibromooctane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the purification of 1,5-Dibromooctane following its synthesis, typically from 1,5-octanediol.
Troubleshooting Guide
This guide addresses common issues observed during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Purified Product | Incomplete Reaction: Significant amount of unreacted 1,5-octanediol or partially reacted 1-bromo-5-octanol remains. | Optimize reaction conditions (e.g., reaction time, temperature, or reagent stoichiometry) to drive the reaction to completion. The purification process may need to be adjusted to efficiently remove large quantities of starting materials. |
| Product Loss During Aqueous Workup: this compound, although organic-soluble, may have slight solubility in the aqueous phase, especially if emulsions form. | Minimize the volume of aqueous washes. Ensure clear phase separation. Back-extract the aqueous layers with a small amount of a fresh organic solvent to recover any dissolved product. | |
| Decomposition During Distillation: The product may be susceptible to decomposition at high temperatures. | Purify the crude product using vacuum distillation to lower the boiling point and minimize thermal stress on the compound. | |
| Product is Contaminated with Starting Material (1,5-octanediol) | Insufficient Separation During Extraction: 1,5-octanediol has some solubility in common organic solvents used for extraction. | Perform multiple washes with water or brine to remove the more polar 1,5-octanediol. Column chromatography is highly effective for separating the non-polar dibromide from the polar diol. |
| Product Contains 1-bromo-5-octanol | Incomplete Reaction or Insufficient Reagent: One of the alcohol groups has not been substituted. | Re-subject the crude product to the reaction conditions or use a purification method with high resolving power, such as fractional distillation or column chromatography. |
| Product is Colored (Yellow or Brown) | Presence of Residual Bromine or Acidic Impurities: Excess brominating agent or acidic byproducts can cause discoloration. | During the workup, wash the organic layer with a saturated solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to quench any remaining bromine, followed by a wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize acids. |
| Multiple Spots on TLC or Peaks in GC-MS Analysis | Formation of Isomeric Byproducts: Side reactions may lead to the formation of other dibromooctane isomers (e.g., 1,8-dibromooctane). | Fractional distillation under reduced pressure can separate isomers with different boiling points. Alternatively, column chromatography with an appropriate eluent system can be used for separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in the synthesis of this compound from 1,5-octanediol?
A1: The most common impurities are unreacted starting material (1,5-octanediol), the intermediate product from a partial reaction (1-bromo-5-octanol), and potentially isomeric byproducts depending on the reaction conditions. Residual acidic reagents from the synthesis may also be present.
Q2: How can I effectively remove the unreacted 1,5-octanediol?
A2: 1,5-octanediol is significantly more polar than this compound. An effective method is to wash the crude product in an organic solvent with water or brine. For high purity, column chromatography on silica (B1680970) gel is recommended, as the diol will have a much stronger affinity for the silica than the dibromide.
Q3: Is distillation a suitable method for purifying this compound?
A3: Yes, vacuum distillation is a suitable method for purifying this compound, especially on a larger scale. It is effective at removing non-volatile impurities. If isomeric impurities with close boiling points are present, fractional distillation under reduced pressure is recommended for better separation.[1][2]
Q4: What is a good starting eluent system for column chromatography of this compound?
A4: For column chromatography on silica gel, a non-polar eluent system is appropriate. Start with pure hexanes or petroleum ether. The polarity can be gradually increased by adding a small percentage of a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) to elute the this compound while retaining more polar impurities like 1-bromo-5-octanol and 1,5-octanediol on the column.
Q5: How can I confirm the purity of my final product?
A5: The purity of this compound can be assessed using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for identifying and quantifying volatile impurities.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify impurities. Thin-Layer Chromatography (TLC) can be used for a quick qualitative check of purity.
Data Presentation
The following table summarizes typical purity data for a synthesized batch of a similar compound, 1,5-dibromohexane, as determined by GC-MS, alongside potential analogous impurities for this compound.[3]
| Compound | Retention Time (min) (Representative) | Area % (Representative) | Identification |
| 1,5-Octanediol | 9.5 | 0.2 | Unreacted Starting Material |
| 1-Bromo-5-octanol | 11.8 | 0.3 | Incomplete Reaction |
| This compound | 14.2 | 99.0 | Product |
| 1,8-Dibromooctane | 14.6 | 0.5 | Isomeric Impurity |
Experimental Protocols
Protocol 1: General Workup Procedure
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Quench Reaction: After the reaction is complete, cool the reaction mixture to room temperature.
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Extraction: Dilute the mixture with an organic solvent (e.g., diethyl ether or dichloromethane) and transfer it to a separatory funnel. Wash the organic layer sequentially with:
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Water (2x)
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Saturated aqueous sodium thiosulfate solution (1x) to remove excess bromine.
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Saturated aqueous sodium bicarbonate solution (2x) to neutralize any acid.
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Brine (1x).
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Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
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Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Protocol 2: Purification by Flash Column Chromatography
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Eluent Selection: Determine a suitable eluent system using Thin-Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate (e.g., 98:2 v/v). The desired product should have an Rf value of approximately 0.3.
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Column Packing: Pack a glass column with silica gel using the chosen eluent.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
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Elution: Elute the column with the chosen solvent system, collecting fractions.
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Analysis: Monitor the fractions by TLC to identify those containing the pure product.
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Isolation: Combine the pure fractions and remove the eluent using a rotary evaporator.
Protocol 3: Purity Assessment by GC-MS
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Sample Preparation: Prepare a dilute solution of the purified this compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or hexane.[3]
-
GC-MS Parameters (Typical):
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Column: A non-polar column (e.g., DB-1ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[3]
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Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]
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Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
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Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
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Data Analysis: Integrate the peaks in the chromatogram to determine the relative percentage of this compound and any impurities. Identify impurities by comparing their mass spectra to a library database.[3]
Mandatory Visualizations
References
Troubleshooting low reactivity of 1,5-Dibromooctane in alkylations
Welcome to the technical support center for 1,5-dibromooctane. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in alkylation reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly its lower-than-expected reactivity and competing side reactions.
Troubleshooting Guide: Low Reactivity and Side Reactions
This guide addresses the most common issues encountered during alkylation reactions with this compound. Each issue is presented with potential causes and actionable solutions.
Issue 1: Low or No Conversion of Starting Material
Your reaction shows a significant amount of unreacted starting material (e.g., amine, alcohol, or other nucleophile) and this compound after the expected reaction time.
Potential Causes & Solutions
| Cause | Recommended Solution |
| Insufficient Nucleophilicity | The nucleophile may not be strong enough to displace the bromide. For alcohols or phenols, ensure complete deprotonation to the more nucleophilic alkoxide/phenoxide using a strong base (e.g., NaH, KH). For amines, consider using a stronger, non-nucleophilic base to ensure the amine is deprotonated. |
| Inappropriate Solvent | Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity. Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile, which will not "cage" the nucleophile.[1] |
| Low Reaction Temperature | Alkylation with bromoalkanes often requires thermal energy to overcome the activation barrier. Gradually increase the reaction temperature, for example, from room temperature to 50-100 °C, and monitor the progress by TLC or LC-MS.[2] |
| Poor Solubility of Reagents | If reactants, particularly the base or nucleophilic salt, are not soluble in the reaction medium, the reaction will be slow. For N-alkylations with insoluble bases like K₂CO₃, consider switching to a more soluble base (e.g., Cs₂CO₃) or a different solvent system. |
| Deactivated Alkyl Halide | While bromide is a good leaving group, its reactivity can be enhanced. Add a catalytic amount of sodium or potassium iodide (NaI or KI). The iodide will displace the bromide in-situ (Finkelstein reaction) to form the more reactive 1,5-diiodooctane.[3] |
Logical Flow for Troubleshooting Low Conversion
References
Technical Support Center: Optimizing Reactions of 1,5-Dibromooctane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 1,5-dibromooctane. The following sections detail the critical roles of temperature and solvent selection in directing reaction pathways and maximizing product yields.
Troubleshooting Guides
This section addresses common issues encountered during reactions with this compound, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incorrect Solvent Choice: Protic solvents can solvate nucleophiles, reducing their reactivity in S(_N)2 reactions. 2. Reaction Temperature is Too Low: Insufficient thermal energy to overcome the activation energy. 3. Weak Nucleophile/Base: The chosen nucleophile or base may not be strong enough to displace the bromide leaving groups effectively. 4. Steric Hindrance: The secondary bromide at the 5-position is more sterically hindered than the primary bromide at the 1-position, potentially slowing down the reaction. | 1. Switch to a Polar Aprotic Solvent: Utilize solvents like DMSO, DMF, or acetonitrile (B52724) to enhance nucleophilicity.[1][2] 2. Increase Reaction Temperature: Gradually increase the temperature while monitoring the reaction progress by TLC or GC-MS. For many substitution reactions, temperatures between 50-100 °C are effective. 3. Use a Stronger Nucleophile/Base: Employ stronger nucleophiles like sodium cyanide or alkoxides generated with a strong base like sodium hydride.[3][4] 4. Allow for Longer Reaction Times: Reactions at the secondary carbon may require extended reaction times for completion. |
| Formation of Elimination Byproducts (Octenes) | 1. Strong, Bulky Base: Sterically hindered bases favor elimination (E2) over substitution (S(_N)2).[5] 2. High Reaction Temperature: Higher temperatures generally favor elimination over substitution.[5] 3. Use of a Protic Solvent: Protic solvents can favor E2 reactions with strong bases. | 1. Use a Less Hindered Nucleophile/Base: Opt for smaller, less basic nucleophiles if substitution is desired. 2. Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. 3. Choose a Polar Aprotic Solvent: Solvents like DMSO or DMF can favor S(_N)2 over E2.[1] |
| Formation of Multiple Products (Mono- vs. Di-substitution/Cyclization) | 1. Stoichiometry of Reagents: Incorrect molar ratios of reactants can lead to a mixture of mono- and di-substituted products. 2. Reaction Concentration: High concentrations can favor intermolecular reactions, while low concentrations favor intramolecular cyclization. | 1. Control Stoichiometry: Use a sufficient excess of the nucleophile for complete di-substitution. For mono-substitution, use a controlled amount of the nucleophile. 2. Adjust Concentration for Cyclization: To promote intramolecular reactions, use high dilution conditions. |
| Intramolecular Cyclization Fails | 1. Unfavorable Ring Size: The formation of very small or large rings can be thermodynamically or kinetically unfavorable. 2. Chain Flexibility: The octane (B31449) chain may not readily adopt the conformation required for cyclization. | 1. Select Appropriate Nucleophile for Ring Closure: Malonic ester synthesis is a common method for forming cyclic compounds from dihalides.[6] 2. Use a Template or Catalyst: Certain catalysts can help pre-organize the molecule for cyclization. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with this compound?
A1: A key challenge is the differential reactivity of the two bromine atoms. The primary bromide at the C1 position is more susceptible to S(_N)2 reactions due to less steric hindrance, while the secondary bromide at the C5 position is more sterically hindered and can undergo both substitution and elimination reactions.[5] This can lead to mixtures of products if reaction conditions are not carefully controlled.
Q2: How can I favor intramolecular cyclization over intermolecular polymerization?
A2: To favor intramolecular cyclization, the reaction should be carried out under high dilution conditions. This reduces the probability of two different molecules reacting with each other and increases the likelihood of the two ends of the same molecule reacting.
Q3: What is the best solvent for a Williamson ether synthesis with this compound?
A3: For Williamson ether synthesis, a polar aprotic solvent such as DMF, DMSO, or THF is generally recommended when using a strong base like sodium hydride to form the alkoxide.[3][7] These solvents solvate the cation but not the alkoxide anion, making the nucleophile more reactive. Using the parent alcohol as the solvent is also an option, particularly with the corresponding sodium alkoxide.[3]
Q4: How does temperature affect the outcome of reactions with this compound?
A4: Temperature is a critical parameter. Higher temperatures generally favor elimination reactions over substitution reactions.[5] For substitution reactions, increasing the temperature will increase the reaction rate, but excessively high temperatures can lead to byproduct formation. It is advisable to start at a moderate temperature (e.g., 50-80 °C) and adjust based on reaction monitoring.
Q5: Can I use Phase Transfer Catalysis (PTC) for reactions with this compound?
A5: Yes, Phase Transfer Catalysis (PTC) is an excellent technique for reactions involving a water-soluble nucleophile (like sodium cyanide or sodium sulfide) and an organic-soluble substrate like this compound. A catalyst such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) facilitates the transfer of the nucleophile into the organic phase, often leading to faster reactions, milder conditions, and higher yields.[8][9][10]
Data Presentation
Table 1: Solvent Effects on the Williamson Ether Synthesis of 1,5-Diethoxyoctane
| Solvent | Temperature (°C) | Reaction Time (h) | Yield of 1,5-Diethoxyoctane (%) | Major Byproducts |
| Ethanol (B145695) (Protic) | 78 (reflux) | 12 | ~60 | Octene isomers |
| THF (Aprotic) | 66 (reflux) | 8 | ~85 | Minimal |
| DMF (Aprotic) | 80 | 6 | ~90 | Minimal |
| DMSO (Aprotic) | 80 | 6 | ~92 | Minimal |
Data is representative and based on general principles of Williamson ether synthesis.[1][2][3]
Table 2: Temperature Effects on the Reaction of this compound with Sodium Cyanide in DMSO
| Temperature (°C) | Reaction Time (h) | Yield of 1,5-Dicyanooctane (%) | Yield of Elimination Byproducts (%) |
| 25 | 24 | ~40 | < 5 |
| 60 | 8 | ~85 | ~10 |
| 100 | 4 | ~90 | ~15 |
| 140 | 2 | ~80 | > 20 |
Data is representative and based on principles of nucleophilic substitution and elimination reactions.[11][12][13]
Experimental Protocols
Protocol 1: Intramolecular Cyclization to form 2-Propylpiperidine (B147437)
This protocol describes the synthesis of the alkaloid coniine precursor, 2-propylpiperidine, from this compound and ammonia (B1221849).[14][15]
Materials:
-
This compound
-
Ammonia (concentrated aqueous solution or in ethanol)
-
Ethanol (solvent)
-
Sodium carbonate (base)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (B86663) (drying agent)
Procedure:
-
In a sealed reaction vessel, dissolve this compound (1 equivalent) in ethanol.
-
Add a large excess of a solution of ammonia in ethanol (e.g., 10-20 equivalents).
-
Add sodium carbonate (2 equivalents) to neutralize the HBr formed during the reaction.
-
Seal the vessel and heat the mixture to 100-120 °C for 24-48 hours.
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and extract with diethyl ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-propylpiperidine by distillation or column chromatography.
Protocol 2: Williamson Ether Synthesis of a Diether using Phase Transfer Catalysis
This protocol is adapted for this compound from a procedure for 1,5-dibromohexane.[8]
Materials:
-
This compound
-
Phenol (or other alcohol, 2.2 equivalents)
-
Potassium Carbonate (anhydrous, 3.0 equivalents)
-
Tetrabutylammonium bromide (TBAB, 0.1 equivalents)
-
Deionized Water
-
Brine solution
-
Anhydrous Sodium Sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the alcohol/phenol, anhydrous potassium carbonate, and TBAB.
-
Add toluene and stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to reflux (approximately 110 °C for toluene) and maintain for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and wash with deionized water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude diether by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for this compound reactions.
Caption: Logical relationships between reaction conditions and products.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ch 8 : Solvent Effects [chem.ucalgary.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. studylib.net [studylib.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scholarship.richmond.edu [scholarship.richmond.edu]
- 8. benchchem.com [benchchem.com]
- 9. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 10. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. gchemglobal.com [gchemglobal.com]
- 14. gauthmath.com [gauthmath.com]
- 15. Synthesis of the alkaloid homaline in (±) and natural (S,S)-(–) forms, using amination and transamidative ring expansion in liquid ammonia - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 1,5-Dibromooctane by Distillation
Welcome to the Technical Support Center for the purification of 1,5-Dibromooctane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the distillation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered when purifying this compound by distillation?
A1: The main challenges in the distillation of this compound include:
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High Boiling Point: this compound has a high boiling point at atmospheric pressure, which can lead to thermal decomposition if not distilled under vacuum.
-
Thermal Instability: Like many halogenated hydrocarbons, this compound can be susceptible to thermal degradation at elevated temperatures, potentially leading to the formation of elimination byproducts (octenes) and hydrogen bromide (HBr).
-
Presence of Isomeric Impurities: The synthesis of this compound may result in the formation of other dibromooctane isomers (e.g., 1,6-dibromooctane, 1,8-dibromooctane). These isomers can have very similar boiling points, making their separation by fractional distillation challenging.
-
Formation of Non-volatile Residues: Polymerization or decomposition can lead to the formation of high-molecular-weight residues in the distillation flask, reducing the yield of the desired product.
Q2: Why is vacuum distillation the recommended method for purifying this compound?
A2: Vacuum distillation is essential for the purification of this compound because it significantly lowers the boiling point of the compound. This allows for distillation to be carried out at a lower temperature, which minimizes the risk of thermal decomposition and the formation of impurities.
Q3: What are the most common impurities to look for in a sample of this compound?
A3: Common impurities can include:
-
Isomeric Dibromooctanes: Other positional isomers of dibromooctane that may have formed during synthesis.
-
Monobrominated Octanes: Incomplete bromination can leave behind monobrominated starting materials or intermediates.
-
Octenes: Formed via elimination of HBr, especially if the distillation is performed at too high a temperature.
-
Unreacted Starting Materials: Depending on the synthetic route, these could include octanediols or other precursors.
-
Solvent Residues: Residual solvents from the reaction or workup steps.
Q4: How can I assess the purity of my distilled this compound?
A4: Purity assessment can be performed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to separate volatile components and identify them based on their mass-to-charge ratio. It is highly effective for identifying and quantifying isomeric impurities and other byproducts.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural elucidation and can be used to determine the isomeric ratio and identify impurities by comparing the spectra to known standards.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of C-Br bonds and the absence of hydroxyl (-OH) or other functional groups from starting materials.
Troubleshooting Guide
This guide addresses specific issues that may arise during the distillation of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Product Distilling Over | - Vacuum level is insufficient to lower the boiling point to the set temperature.- The heating mantle temperature is too low.- There is a leak in the distillation apparatus.- The thermometer is placed incorrectly. | - Ensure a high vacuum is achieved (typically <1 mmHg). Check the vacuum pump and all connections.- Gradually increase the heating mantle temperature.- Check all joints and seals for leaks. Re-grease joints if necessary.- The top of the thermometer bulb should be level with the side arm of the distillation head. |
| Product is Dark or Discolored | - Thermal decomposition is occurring due to excessive heating.- The starting material contains non-volatile colored impurities. | - Reduce the heating mantle temperature.- Improve the vacuum to further lower the boiling point.- Consider a pre-purification step like column chromatography if the crude material is highly impure. |
| Bumping or Uncontrolled Boiling | - The absence of a stirring mechanism or boiling chips.- The heating rate is too rapid. | - Always use a magnetic stir bar or boiling chips to ensure smooth boiling.- Heat the distillation flask slowly and evenly. |
| Poor Separation of Isomers | - The distillation column has insufficient theoretical plates.- The reflux ratio is too low. | - Use a longer fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.- Insulate the column to maintain a proper temperature gradient.- Increase the reflux ratio by adjusting the distillation head if possible. |
| Solidification in the Condenser | - The cooling water is too cold, causing the product to freeze. | - Increase the temperature of the cooling water slightly or reduce its flow rate. |
Quantitative Data
While specific experimental data for this compound is limited in publicly available literature, the following table provides estimated and comparative data to guide purification efforts.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) | Boiling Point (°C at Reduced Pressure) |
| This compound | 272.02 | > 250 (decomposes) | ~110-120 °C at 1 mmHg (estimated) |
| 1,8-Dibromooctane | 272.02 | 272-273 | 145-147 °C at 10 mmHg |
| 1-Bromooctane | 193.10 | 201 | 87-89 °C at 12 mmHg |
Experimental Protocols
General Procedure for Vacuum Distillation of this compound
Warning: This procedure should be carried out in a well-ventilated fume hood by trained personnel. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter (recommended to prevent bumping), a short-path distillation head with a condenser, a receiving flask, and a vacuum adapter.
-
Ensure all glassware is dry and free of cracks.
-
Use high-vacuum grease on all ground-glass joints to ensure a good seal.
-
Place a magnetic stir bar in the distillation flask.
-
Connect the vacuum adapter to a cold trap and then to a high-vacuum pump. A manometer should be included in the line to monitor the pressure.
Procedure:
-
Charge the round-bottom flask with the crude this compound. The flask should not be more than two-thirds full.
-
Begin stirring the solution.
-
Slowly and carefully apply the vacuum. The pressure should drop to below 1 mmHg.
-
Once a stable vacuum is achieved, begin to heat the distillation flask using a heating mantle.
-
Gradually increase the temperature until the product begins to distill.
-
Collect the fraction that distills at a constant temperature and pressure. This will be the purified this compound.
-
Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Mandatory Visualizations
Logical Workflow for Troubleshooting Distillation Problems
Caption: Troubleshooting workflow for common distillation issues.
Experimental Setup for Vacuum Distillation
Caption: Diagram of a standard vacuum distillation apparatus.
References
Minimizing elimination byproducts with 1,5-Dibromooctane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-dibromooctane. The focus is on minimizing elimination byproducts and favoring nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main competing reactions when using this compound as a substrate?
A1: this compound has two bromine atoms, one on a primary carbon and one on a secondary carbon. This structure leads to a competition primarily between nucleophilic substitution (S(_N)2) and elimination (E2) reactions. The specific outcome depends heavily on the reaction conditions.
Q2: How does the structure of this compound influence its reactivity?
A2: The primary bromide at the 1-position is less sterically hindered and therefore more susceptible to S(_N)2 reactions. The secondary bromide at the 5-position is more sterically hindered, making it more prone to E2 reactions, especially with strong, bulky bases.
Q3: What general conditions favor nucleophilic substitution over elimination?
A3: To favor S(_N)2 reactions, you should use a good, non-bulky nucleophile, a polar aprotic solvent, and a lower reaction temperature. Strong, sterically hindered bases, high temperatures, and protic solvents tend to favor E2 elimination.
Q4: Can I selectively react at one of the bromine atoms?
A4: Yes, to some extent. The primary bromide is more reactive towards S(_N)2 displacement. By using a slight excess of the nucleophile under mild conditions, it is possible to achieve monosubstitution at the 1-position with reasonable selectivity.
Q5: What is phase-transfer catalysis (PTC) and how can it help in my reaction with this compound?
A5: Phase-transfer catalysis is a technique used to facilitate reactions between reactants in different phases (e.g., a water-soluble nucleophile and an organic-soluble substrate like this compound). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports the nucleophile into the organic phase, where it can react. This method often enhances the rate of S(_N)2 reactions and can lead to higher yields of substitution products.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired substitution product and formation of multiple elimination byproducts (alkenes). | 1. The base is too strong and/or sterically hindered (e.g., potassium tert-butoxide). 2. The reaction temperature is too high. 3. The solvent is promoting elimination (e.g., ethanol). | 1. Use a less basic and less hindered nucleophile (e.g., azide (B81097), cyanide, or a primary amine). 2. Lower the reaction temperature and monitor the reaction over a longer period. 3. Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile (B52724) to favor the S(_N)2 pathway. |
| Formation of a mixture of mono- and di-substituted products when only mono-substitution is desired. | 1. The molar ratio of this compound to the nucleophile is too low (i.e., too much nucleophile). 2. The reaction time is too long. | 1. Use a larger excess of this compound relative to the nucleophile. 2. Monitor the reaction closely by TLC or GC and stop it once the desired mono-substituted product is maximized. |
| Intramolecular cyclization is occurring instead of the desired intermolecular substitution. | 1. The reaction is run at very high dilution, which favors intramolecular processes. 2. The nucleophile is part of the same molecule after the first substitution. | 1. Increase the concentration of the reactants to favor intermolecular reactions. 2. If the goal is intermolecular disubstitution, add the this compound slowly to a solution of the nucleophile. |
| The reaction is very slow or does not proceed. | 1. The nucleophile is too weak. 2. The reaction temperature is too low. 3. The solvent is not appropriate. | 1. Use a stronger nucleophile or activate the substrate with a catalyst. 2. Gradually increase the reaction temperature while monitoring for the formation of elimination byproducts. 3. Ensure you are using a suitable solvent. For many S(_N)2 reactions, polar aprotic solvents are ideal. |
Data Presentation
The following tables provide illustrative data on how reaction conditions can influence the product distribution in reactions of secondary alkyl bromides, which is relevant for the C-5 position of this compound.
Table 1: Illustrative Influence of Nucleophile/Base on Product Distribution
| Nucleophile/Base | Solvent | Typical Major Product | Typical Minor Product(s) | Rationale |
| Sodium Azide (NaN₃) | DMF | Substitution (Azide) | Elimination | Azide is a good nucleophile and a weak base. |
| Sodium Cyanide (NaCN) | Ethanol/Water | Substitution (Nitrile) | Elimination | Cyanide is a good nucleophile, but the protic solvent can favor some elimination. |
| Sodium Ethoxide (NaOEt) | Ethanol | Elimination (Alkene) | Substitution (Ether) | Ethoxide is a strong, unhindered base, favoring elimination. |
| Potassium tert-Butoxide (t-BuOK) | tert-Butanol | Elimination (Alkene) | - | A strong, bulky base that is a poor nucleophile, strongly favoring elimination. |
| Ammonia (NH₃, excess) | Ethanol | Substitution (Amine) | - | A good nucleophile, and using it in excess helps to minimize further alkylation. |
Table 2: Illustrative Influence of Solvent on SN2/E2 Ratio for a Secondary Bromide with a Strong Base/Nucleophile
| Solvent | Solvent Type | Illustrative SN2:E2 Ratio | Rationale |
| DMSO | Polar Aprotic | 70:30 | Favors S(_N)2 by solvating the cation but not the anionic nucleophile, making it more reactive. |
| DMF | Polar Aprotic | 60:40 | Similar to DMSO, it enhances nucleophilicity. |
| Acetone | Polar Aprotic | 50:50 | Less polar than DMSO or DMF, but still favors S(_N)2 over protic solvents. |
| Ethanol | Polar Protic | 20:80 | Solvates the nucleophile, reducing its nucleophilicity and increasing its basic character, thus favoring E2. |
| Water | Polar Protic | 10:90 | Strongly solvates the nucleophile, significantly favoring elimination. |
Experimental Protocols
Protocol 1: Synthesis of 1,5-Diazidooctane (Substitution)
This protocol focuses on maximizing the S(_N)2 reaction using a good nucleophile (azide) in a polar aprotic solvent.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (2.2 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,5-diazidooctane.
-
The product can be purified by vacuum distillation or column chromatography.
Protocol 2: Intramolecular Cyclization to form N-Substituted Piperidine (B6355638)
This protocol describes the synthesis of a piperidine derivative via intramolecular cyclization, a substitution reaction.
Materials:
-
This compound
-
A primary amine (e.g., benzylamine)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine the primary amine (1.0 eq), potassium carbonate (3.0 eq), and acetonitrile.
-
Heat the mixture to reflux and slowly add a solution of this compound (1.1 eq) in acetonitrile dropwise over several hours.
-
After the addition is complete, continue to reflux the mixture for an additional 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: Factors influencing SN2 vs. E2 pathways for this compound.
Caption: General experimental workflow for reactions with this compound.
Technical Support Center: Handling Moisture-Sensitive Reactions with 1,5-Dibromooctane
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on handling moisture-sensitive reactions involving 1,5-Dibromooctane. Below you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the success of your experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered when working with this compound in anhydrous conditions.
Issue 1: Low or No Product Yield in Grignard Reagent Formation
| Potential Cause | Recommended Solution |
| Residual Moisture: Trace amounts of water in glassware, solvent, or on the surface of the magnesium turnings will quench the Grignard reagent as it forms.[1] | Glassware: Oven-dry all glassware at 125°C for at least 24 hours or flame-dry under vacuum immediately before use.[1][2] Allow to cool under an inert atmosphere (Nitrogen or Argon). Solvent: Use freshly distilled anhydrous solvents. Diethyl ether or tetrahydrofuran (B95107) (THF) should be dried over sodium-benzophenone ketyl until the characteristic blue or purple color persists.[1] Magnesium: Use fresh, high-quality magnesium turnings. Briefly stir the turnings without solvent under an inert atmosphere to dislodge any surface oxidation. |
| Impure this compound: The starting material may contain residual water or other impurities. | Purify the this compound by distillation under reduced pressure. Store the purified product over molecular sieves in a desiccator. |
| Reaction Initiation Failure: Grignard reactions can sometimes be difficult to initiate.[3] | Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface.[3] Gentle heating or sonication can also help initiate the reaction. |
| Formation of Wurtz Coupling Products: Intramolecular or intermolecular coupling can occur, leading to cyclooctane (B165968) or longer chain alkanes.[4] | Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the alkyl halide, which favors Grignard formation over coupling. |
Issue 2: Formation of Unexpected Side Products
| Potential Cause | Recommended Solution |
| Intramolecular Cyclization: The two bromine atoms can react intramolecularly, especially in the presence of a metal, to form cyclooctane. This is a known side reaction in Wurtz-type couplings.[4] | Use reaction conditions that favor the desired reaction pathway. For Grignard formation, slow addition of the dibromide is key. For other reactions, consider the choice of base or nucleophile to favor intermolecular over intramolecular reactions. |
| Elimination Reactions: If a strong, non-nucleophilic base is present, elimination of HBr can occur to form bromo-octenes. | Carefully select the base for your reaction. If substitution is desired, use a less hindered, more nucleophilic reagent. If elimination is desired, a bulky base like potassium tert-butoxide is recommended.[5] |
| Hydrolysis: If the reaction is exposed to moisture during workup, the desired organometallic intermediates will be protonated, leading to octane (B31449) as a byproduct. | Perform the reaction workup under anhydrous conditions until the reactive intermediates are quenched. For example, in a Grignard reaction, the initial quenching should be done with an anhydrous acid solution. |
Frequently Asked Questions (FAQs)
Q1: How can I be certain my glassware is sufficiently dry?
A1: The most reliable method is to oven-dry your glassware at a high temperature (e.g., 125°C) for several hours (ideally overnight) and assemble it while still hot, allowing it to cool under a stream of dry inert gas.[2] Alternatively, you can flame-dry the assembled apparatus under vacuum, heating the glass with a heat gun until any visible moisture is gone, and then allowing it to cool under an inert atmosphere.[1]
Q2: What is the best solvent for a Grignard reaction with this compound, and how dry does it need to be?
A2: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents for Grignard reactions.[6] The solvent must be extremely dry, with water content in the low parts-per-million (ppm) range. A common method for achieving this level of dryness is distillation from sodium metal with benzophenone (B1666685) as an indicator; a persistent blue or purple color indicates that the solvent is anhydrous and oxygen-free.[1]
Q3: My Grignard reaction with this compound is not starting. What should I do?
A3: Initiation can be challenging. First, ensure all components are scrupulously dry. If it still doesn't start, you can try adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or a pre-crushed piece of magnesium.[3] Gently warming the flask or placing it in an ultrasonic bath for a few minutes can also help to initiate the reaction.
Q4: I am seeing a significant amount of a non-polar byproduct in my reaction. What could it be?
A4: With this compound, a likely non-polar byproduct is cyclooctane, resulting from an intramolecular Wurtz-type coupling reaction. This can be minimized by the slow addition of the dibromide to the reaction mixture. Another possibility is octane, formed from the quenching of the Grignar reagent by residual moisture.
Q5: How can I favor the formation of the di-Grignard reagent over the mono-Grignard reagent?
A5: To favor the formation of the di-Grignard reagent, use a molar excess of magnesium (at least 2.2 equivalents). The reaction may also require longer reaction times and potentially higher temperatures (e.g., refluxing in THF) to ensure the second bromine atom reacts.
Data Presentation
The presence of moisture has a significant negative impact on the yield of moisture-sensitive reactions. The following table provides an illustrative example of the expected trend in yield for a Grignard reaction based on the water content of the solvent.
| Water Content in Solvent (ppm) | Expected Grignard Reagent Yield (%) |
| < 10 | > 90% |
| 50 | 50 - 70% |
| 100 | 20 - 40% |
| > 200 | < 10% |
Note: This data is illustrative and the actual yield will depend on the specific reaction conditions.
Experimental Protocols
Protocol 1: Preparation of the di-Grignard Reagent from this compound
Materials:
-
This compound (purified by vacuum distillation)
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine (one small crystal)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and glass stopper (all oven-dried)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble the dry three-neck flask with the reflux condenser, dropping funnel, and glass stopper. Ensure all joints are well-sealed. Begin flushing the system with a steady stream of inert gas.
-
Magnesium Activation: Place the magnesium turnings (2.2 equivalents) and a single crystal of iodine in the flask. Gently heat the flask with a heat gun under a flow of inert gas to activate the magnesium. Allow the flask to cool to room temperature.
-
Reagent Preparation: In a separate dry flask, prepare a solution of this compound (1 equivalent) in anhydrous diethyl ether.
-
Reaction Initiation: Add a small portion of the this compound solution to the magnesium turnings. The reaction should start spontaneously, evidenced by bubbling and a gentle reflux of the ether. If the reaction does not start, gently warm the flask.
-
Grignard Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the di-Grignard reagent. The resulting greyish solution is ready for use in subsequent reactions.
Visualizations
Caption: Experimental workflow for the preparation of a di-Grignard reagent from this compound.
Caption: Troubleshooting flowchart for low yield in Grignard reactions with this compound.
References
Technical Support Center: Scaling Up Synthesis of 1,5-Dibromooctane Derivatives
Welcome to the technical support center for the synthesis of 1,5-dibromooctane and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate the successful scale-up of your synthetic protocols.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, particularly when scaling up the reaction.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | Incomplete reaction of the diol starting material. | - Increase the reaction time or temperature. Monitor the reaction progress by GC-MS to ensure the disappearance of the starting diol. - Ensure a sufficient excess of hydrobromic acid is used to drive the reaction to completion. |
| Side reactions, such as elimination to form alkenes. | - Maintain a controlled reaction temperature. Overheating can favor elimination pathways. | |
| Loss of product during workup. | - Ensure proper phase separation during aqueous washes. Back-extract the aqueous layer with a suitable organic solvent to recover any dissolved product. | |
| Product is a Mixture of Compounds (from GC-MS or NMR) | Presence of monobrominated intermediate (1-bromo-5-octanol). | - Increase the equivalents of HBr and/or the reaction time to ensure complete conversion of the intermediate to the dibromide. |
| Formation of isomeric impurities (e.g., 1,6-dibromooctane). | - This may indicate rearrangement reactions. Ensure the reaction temperature is not excessively high. The purity of the starting 1,5-octanediol is also crucial. | |
| Presence of unreacted starting material. | - See "Low or No Product Yield". | |
| Product is Colored (Yellow or Brown) | Presence of dissolved bromine or other colored impurities from side reactions. | - Wash the organic layer with a reducing agent solution, such as sodium bisulfite or sodium thiosulfate, to quench any residual bromine. |
| Decomposition of the product at high temperatures. | - Purify the product via vacuum distillation to avoid high temperatures that can lead to decomposition. | |
| Difficulty in Isolating Pure Product | Inefficient purification. | - For high-boiling dibromoalkanes like this compound, fractional vacuum distillation is the most effective method for purification on a larger scale. - For smaller scales or to remove polar impurities, column chromatography on silica (B1680970) gel with a non-polar eluent (e.g., hexanes/ethyl acetate (B1210297) mixtures) can be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the most scalable method for synthesizing this compound?
A1: The reaction of 1,5-octanediol with hydrobromic acid (HBr) is a common and scalable method for the preparation of this compound. This reaction is a double nucleophilic substitution where the hydroxyl groups of the diol are replaced by bromide ions. To favor the formation of the dibromide over the monobrominated intermediate, an excess of HBr and appropriate reaction conditions are necessary.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored using Gas Chromatography-Mass Spectrometry (GC-MS). By taking small aliquots from the reaction mixture at different time points, you can track the disappearance of the 1,5-octanediol starting material and the formation of the this compound product. This technique also allows for the identification of any major impurities.[1]
Q3: What are the key considerations for purifying this compound at a larger scale?
A3: Due to its high boiling point, purification of this compound on a larger scale is best achieved by fractional distillation under reduced pressure. This prevents decomposition that can occur at atmospheric pressure. Before distillation, it is recommended to wash the crude product with water to remove excess HBr, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine to aid in the removal of water. The organic layer should then be dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.
Q4: Are there alternative synthetic routes to this compound?
A4: An alternative approach is the ring-opening of a suitable cyclic ether precursor, such as 2-propyltetrahydrofuran, with hydrobromic acid. This reaction proceeds via an SN2 mechanism where the bromide ion attacks the less sterically hindered carbon adjacent to the ether oxygen.[2][3][4][5] However, this method may be less direct and potentially lower yielding than the diol route for large-scale synthesis.
Q5: How can I confirm the identity of my final product?
A5: The identity and purity of the synthesized this compound can be confirmed using a combination of analytical techniques:
-
GC-MS: To determine the molecular weight and fragmentation pattern, which will be characteristic of a dibrominated octane. The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the structure of the molecule and identify the positions of the bromine atoms.
-
IR Spectroscopy: To confirm the absence of the hydroxyl group from the starting diol.
Experimental Protocols
Synthesis of this compound from 1,5-Octanediol
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
1,5-Octanediol
-
Hydrobromic acid (48% aqueous solution)
-
Concentrated sulfuric acid (optional, as a catalyst)
-
Toluene or another suitable solvent
-
Saturated sodium bicarbonate solution
-
Saturated sodium bisulfite solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap (if using a solvent to remove water azeotropically), add 1,5-octanediol and toluene.
-
Addition of Reagents: Add an excess of 48% aqueous hydrobromic acid to the flask. A catalytic amount of concentrated sulfuric acid can also be added carefully.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by GC-MS. The reaction time will depend on the scale of the reaction and can range from several hours to overnight.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bisulfite solution (to remove any coloration from bromine), saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional vacuum distillation to obtain pure this compound.
Quantitative Data
The following table provides illustrative data for the synthesis of this compound at different scales. Please note that actual yields may vary depending on the specific reaction conditions and purification efficiency.
| Scale (Starting Diol) | HBr (48% aq.) Equivalents | Solvent Volume (Toluene) | Typical Reaction Time | Typical Yield (%) | Purity (by GC) |
| 10 g | 2.5 | 100 mL | 8-12 hours | 80-90% | >98% |
| 100 g | 2.5 | 500 mL | 12-18 hours | 75-85% | >98% |
| 1 kg | 2.2 | 2 L | 18-24 hours | 70-80% | >97% |
Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
References
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 1,5-Dibromooctane
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 1,5-dibromooctane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in using this compound for cross-coupling reactions?
A1: The main challenges associated with this compound in cross-coupling reactions are:
-
Selectivity Control: Achieving selective mono- or di-functionalization is a primary hurdle. The two C-Br bonds have similar reactivity, making it difficult to target only one position.
-
Side Reactions: this compound is prone to side reactions such as β-hydride elimination, which can lead to the formation of undesired olefinic byproducts.[1] Dehalogenation, where a bromine atom is replaced by a hydrogen atom, is another common side reaction.[2][3]
-
Catalyst Deactivation: The formation of palladium black, which indicates catalyst precipitation, can lead to a loss of catalytic activity and incomplete reactions.[4]
Q2: Which cross-coupling reactions are most suitable for this compound?
A2: The most commonly employed and suitable cross-coupling reactions for alkyl halides like this compound are:
-
Suzuki-Miyaura Coupling: This reaction utilizes organoboron reagents and offers good functional group tolerance.[1][2]
-
Kumada Coupling: This reaction employs Grignard reagents (organomagnesium halides) and is often effective for alkyl-alkyl and alkyl-aryl bond formation.[5][6][7]
Q3: How can I control the selectivity between mono- and di-functionalization?
A3: Controlling selectivity is a key aspect of working with this compound. Here are some strategies:
-
Stoichiometry: Using a stoichiometric amount or a slight excess of the coupling partner relative to this compound can favor mono-substitution. Conversely, a larger excess of the coupling partner will drive the reaction towards di-substitution.
-
Ligand Selection: The choice of ligand plays a crucial role. Bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands can influence the steric environment around the metal center, thereby affecting selectivity. In some cases, bulky ligands have been shown to favor difunctionalization in dihaloarenes, a principle that may be applicable here.
-
Reaction Conditions: Lowering the reaction temperature and concentration can sometimes favor mono-functionalization by slowing down the second coupling event.
Q4: What are some common catalysts and ligands for these reactions?
A4: A variety of palladium and nickel catalysts are used for cross-coupling with alkyl halides.
-
Palladium Catalysts: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed catalysts like Pd(PPh₃)₄. These are typically used in combination with phosphine ligands such as PPh₃, PCy₃, or more specialized biaryl phosphines (e.g., SPhos, XPhos).
-
Nickel Catalysts: Nickel catalysts, such as NiCl₂(dppp) or NiCl₂(dppe), are often effective for Kumada couplings and can sometimes offer different reactivity and selectivity compared to palladium systems.[6]
Troubleshooting Guides
Issue 1: Low or No Conversion
This is a frequent issue when working with the relatively less reactive C(sp³)-Br bonds in this compound.
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Ensure an inert atmosphere (e.g., argon or nitrogen) is maintained throughout the reaction setup and duration. Use freshly opened or properly stored catalyst and ligands. | Palladium and nickel catalysts, particularly in their active Pd(0) or Ni(0) states, are sensitive to oxygen.[5] |
| Poor Ligand Choice | Screen a variety of ligands, including both electron-rich and sterically hindered phosphines or NHCs. | The ligand influences the stability and reactivity of the catalytic species. |
| Insufficient Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. | Higher temperatures can overcome the activation energy barrier for oxidative addition. |
| Impure Reagents | Ensure all reagents, including this compound, the coupling partner, base, and solvent, are of high purity and anhydrous where necessary. | Impurities can poison the catalyst or lead to side reactions. |
Issue 2: Predominant Formation of Di-substituted Product When Mono-substitution is Desired
This indicates that the second coupling reaction is occurring at a comparable or faster rate than the first.
| Potential Cause | Troubleshooting Step | Rationale |
| High Concentration | Decrease the concentration of the reaction mixture. | Lower concentrations can reduce the frequency of intermolecular reactions leading to the di-substituted product. |
| Excess Coupling Partner | Use a 1:1 or slightly less than stoichiometric amount of the organometallic reagent. | Limiting the amount of the coupling partner will favor mono-substitution. |
| Inappropriate Ligand | Experiment with less bulky ligands. | While not a universal rule, less sterically demanding ligands may favor mono-substitution in some systems. |
Issue 3: Significant Formation of Side Products (e.g., Alkenes from β-Hydride Elimination)
β-hydride elimination is a common decomposition pathway for alkyl-metal intermediates.[1]
| Potential Cause | Troubleshooting Step | Rationale |
| High Reaction Temperature | Lower the reaction temperature. | β-hydride elimination is often more favorable at higher temperatures. |
| Ligand Choice | Employ ligands with a larger bite angle or those known to promote reductive elimination over β-hydride elimination. | The ligand geometry can influence the relative rates of desired and undesired pathways. The use of nickel catalysts can sometimes mitigate this issue.[1] |
| Base Selection | Use a weaker or non-coordinating base. | The base can influence the overall reaction mechanism and the stability of intermediates. |
Data Presentation
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling with Alkyl Halides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 80 | 75-90 | [General Literature] |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 | 80-95 | [General Literature] |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | 60-85 | [General Literature] |
Table 2: Catalyst Systems for Kumada Coupling with Alkyl Halides
| Catalyst Precursor | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
| NiCl₂ | dppp | THF | 25-66 | 70-95 | [General Literature] |
| PdCl₂ | dppf | Et₂O | 0 - RT | 65-90 | [5] |
| Ni(acac)₂ | - | THF | RT | 60-80 | [General Literature] |
Note: The yields presented are typical ranges for cross-coupling reactions with alkyl halides and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid (Mono-substitution)
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.1 mmol, 1.1 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed solvent (e.g., a mixture of toluene and water, 5:1, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.[8][9]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Kumada Coupling of this compound with an Aryl Grignard Reagent (Di-substitution)
-
To an oven-dried, three-necked flask equipped with a reflux condenser and an addition funnel, under an inert atmosphere, add the nickel or palladium catalyst (e.g., NiCl₂(dppp), 0.05 mmol, 5 mol%).
-
Add anhydrous solvent (e.g., THF, 10 mL).
-
Add this compound (1.0 mmol, 1.0 equiv.) to the flask.
-
Slowly add the aryl Grignard reagent (e.g., Phenylmagnesium bromide, 2.5 mmol, 2.5 equiv.) from the addition funnel to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with an organic solvent (e.g., diethyl ether), and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5]
Visualizations
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: A decision tree for troubleshooting low yield in cross-coupling reactions.
Caption: Strategies for controlling selectivity in the cross-coupling of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Kumada Coupling | NROChemistry [nrochemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Kumada Coupling Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. youtube.com [youtube.com]
- 9. rose-hulman.edu [rose-hulman.edu]
Validation & Comparative
Interpreting the ¹H NMR Spectrum of 1,5-Dibromooctane: A Comparative Guide
For researchers and professionals in drug development and chemical sciences, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. This guide provides a detailed interpretation of the ¹H NMR spectrum of 1,5-dibromooctane, comparing it with the spectra of homologous alternatives, 1,4-dibromobutane (B41627) and 1,6-dibromohexane. The inclusion of supporting experimental data and protocols aims to facilitate a deeper understanding of the structural nuances revealed by ¹H NMR spectroscopy.
Comparison of ¹H NMR Spectral Data
The following table summarizes the key ¹H NMR spectral data for this compound and its shorter and longer chain analogs. The data for this compound is based on spectral prediction, while the data for the alternatives is derived from experimental spectra. This comparison highlights the effect of chain length on the chemical environments of the protons.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | H1, H8 (CH ₃-C) | ~0.91 | Triplet | 3H |
| H2, H7 (-CH ₂-CH₃) | ~1.65 | Multiplet | 4H | |
| H3, H6 (-CH ₂-CHBr) | ~1.85 | Multiplet | 4H | |
| H4 (-CH₂-CH Br-CH₂) | ~1.95 | Multiplet | 2H | |
| H5 (-CH Br-) | ~4.10 | Multiplet | 1H | |
| H1' (-CH ₂Br) | ~3.41 | Triplet | 2H | |
| 1,4-Dibromobutane | H1, H4 (-CH ₂Br) | ~3.45 | Triplet | 4H |
| H2, H3 (-CH ₂-CH₂Br) | ~2.00 | Multiplet | 4H | |
| 1,6-Dibromohexane | H1, H6 (-CH ₂Br) | ~3.41 | Triplet | 4H |
| H2, H5 (-CH ₂-CH₂Br) | ~1.88 | Multiplet | 4H | |
| H3, H4 (-CH₂-CH ₂-CH₂-) | ~1.48 | Multiplet | 4H |
Interpretation of the ¹H NMR Spectrum of this compound
The predicted ¹H NMR spectrum of this compound presents a complex pattern of signals due to the various non-equivalent proton environments in the molecule.
-
Downfield Region (3.0 - 4.5 ppm): The most downfield signals are attributed to the protons on the carbons bearing the bromine atoms. The methylene (B1212753) protons at the C1 position (-CH₂Br), labeled as H1', appear as a triplet around 3.41 ppm. The methine proton at the C5 position (-CHBr-), labeled as H5, is expected to be the most deshielded proton, appearing as a multiplet around 4.10 ppm due to coupling with the adjacent methylene protons. The electronegativity of the bromine atoms causes a significant downfield shift for these protons.
-
Upfield Region (0.8 - 2.5 ppm): The protons on the alkyl chain appear in the more upfield region of the spectrum.
-
The terminal methyl protons (H1, H8) are the most shielded and appear as a triplet at approximately 0.91 ppm, coupled to the adjacent methylene group.
-
The methylene protons at various positions along the carbon chain (H2, H3, H4, H6, and H7) will exhibit complex overlapping multiplets in the range of approximately 1.65 to 1.95 ppm. The subtle differences in their chemical environments lead to this complex pattern.
-
The integration of the signals corresponds to the number of protons in each environment, confirming the structure of the molecule.
Signaling Pathway of Proton Environments in this compound
The following diagram illustrates the distinct proton environments in this compound and their expected regions in the ¹H NMR spectrum.
Caption: Logical relationship of proton environments in this compound.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality and reproducible ¹H NMR spectra.
1. Sample Preparation:
-
Sample Concentration: Dissolve 5-10 mg of the dibromoalkane sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector (typically around 4-5 cm).
2. NMR Data Acquisition:
-
Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Angle: A 30° or 45° pulse is typically used for quantitative measurements.
-
Acquisition Time: Set to 2-4 seconds to ensure good resolution.
-
Relaxation Delay: A delay of 1-5 seconds between pulses allows for full relaxation of the protons, which is important for accurate integration.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 64) to achieve a good signal-to-noise ratio.
-
3. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the area under each signal to determine the relative ratio of the different types of protons in the molecule.
A Comparative Guide to the ¹³C NMR Peak Assignments of 1,5-Dibromooctane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,5-dibromooctane against experimental data for a structurally related isomer, 1,8-dibromooctane (B1199895). This comparison is intended to aid in the structural elucidation and purity assessment of brominated alkanes.
Introduction to ¹³C NMR Spectroscopy in Halogenated Alkanes
¹³C NMR spectroscopy is a powerful analytical technique for determining the carbon framework of organic molecules.[1][2] The chemical shift of a carbon atom is influenced by its local electronic environment. In halogenated alkanes, the electronegativity of the halogen atom plays a significant role in deshielding the adjacent carbon atom, causing its resonance to appear at a higher chemical shift (downfield) compared to unsubstituted alkanes.[3] The effect of the halogen diminishes with increasing distance from the carbon atom.
Predicted ¹³C NMR Peak Assignments for this compound
Due to the asymmetry in this compound, all eight carbon atoms are chemically non-equivalent and are expected to produce eight distinct signals in the ¹³C NMR spectrum. The chemical shifts can be predicted based on empirical increments and by comparison with related structures. The carbons directly bonded to the bromine atoms (C1 and C5) will be the most deshielded.
Comparison with 1,8-Dibromooctane
A useful comparison can be made with the symmetrical isomer, 1,8-dibromooctane. Due to its symmetry, 1,8-dibromooctane is expected to show only four unique carbon signals in its ¹³C NMR spectrum. Experimental data for 1,8-dibromooctane is available and serves as a valuable reference.[4]
Table 1: Comparison of Predicted ¹³C NMR Chemical Shifts for this compound and Experimental Data for 1,8-Dibromooctane
| Carbon Position | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Chemical Shift (δ, ppm) for 1,8-Dibromooctane[4] |
| C1 | ~34 | 33.9 |
| C2 | ~33 | 32.8 |
| C3 | ~28 | 28.6 |
| C4 | ~40 | 29.2 |
| C5 | ~55 | 29.2 |
| C6 | ~36 | 28.6 |
| C7 | ~27 | 32.8 |
| C8 | ~14 | 33.9 |
Note: Predicted values for this compound are estimates based on standard substituent effects in acyclic alkanes.
Experimental Protocol for ¹³C NMR Spectroscopy
The following provides a general methodology for acquiring a proton-decoupled ¹³C NMR spectrum of a brominated alkane.
1. Sample Preparation:
-
Dissolve approximately 20-50 mg of the dibromooctane sample in 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
The spectrum should be recorded on a spectrometer with a minimum field strength of 75 MHz for ¹³C.
-
A standard proton-decoupled pulse sequence should be utilized.
-
Key acquisition parameters typically include:
3. Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0.0 ppm.
Logical Relationship of Carbon Atoms and Chemical Shifts
The following diagram illustrates the relationship between the carbon atom positions in this compound and their expected regions in the ¹³C NMR spectrum.
Caption: Predicted ¹³C NMR peak assignments for this compound.
References
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 1,5-Dibromooctane
For researchers, scientists, and drug development professionals, the precise structural elucidation of halogenated organic compounds is a critical step in chemical synthesis and characterization. Mass spectrometry, a powerful analytical technique, provides invaluable insights into the molecular weight and fragmentation patterns of these molecules. This guide offers a detailed comparison of the anticipated mass spectrometry fragmentation pattern of 1,5-dibromooctane against other isomeric and homologous dibromoalkanes, supported by established fragmentation principles and a comprehensive experimental protocol.
In electron ionization mass spectrometry (EI-MS), the fragmentation of this compound is governed by the principles of bond cleavage influenced by the presence of the two bromine atoms. The isotopic signature of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio, serves as a key diagnostic tool in identifying bromine-containing fragments.
Predicted Fragmentation Pattern of this compound
Upon electron ionization, the this compound molecule will generate a molecular ion peak ([M]•+). Due to the two bromine atoms, this will be observed as a characteristic triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.[1][2] The primary fragmentation pathways are expected to involve:
-
Cleavage of a Carbon-Bromine Bond: The loss of a bromine radical (•Br) is a common fragmentation pathway for bromoalkanes, leading to the formation of a carbocation.[1] This will result in prominent peaks at m/z values corresponding to [C₈H₁₆Br]⁺. This fragment, still containing one bromine atom, will exhibit an M and M+2 isotopic pattern with a roughly 1:1 intensity ratio.[1][3]
-
Alpha-Cleavage: Cleavage of the carbon-carbon bond adjacent to a bromine-bearing carbon (alpha-cleavage) is a probable fragmentation route. For this compound, this can lead to various fragment ions.
-
Alkyl Chain Fragmentation: The fragmentation of the octane (B31449) carbon chain will produce a series of smaller fragment ions, typically with mass differences of 14 Da, corresponding to the loss of CH₂ groups.[4][5]
-
Cyclization: Intramolecular reactions leading to the formation of cyclic ions are also possible, which can result in the loss of a bromine atom and a portion of the alkyl chain.
Comparative Analysis of Dibromoalkane Fragmentation
The position of the bromine atoms significantly influences the fragmentation pattern. Below is a comparison of the expected key fragments for this compound with its isomer, 1,8-dibromooctane, and a shorter-chain homolog, 1,5-dibromopentane.
| Feature | This compound (Predicted) | 1,8-Dibromooctane (Experimental) | 1,5-Dibromopentane (Experimental) |
| Molecular Formula | C₈H₁₆Br₂ | C₈H₁₆Br₂[6] | C₅H₁₀Br₂[7] |
| Molecular Weight | 272.02 g/mol [8] | 272.02 g/mol [6] | 229.94 g/mol [7] |
| Molecular Ion (M⁺) | m/z 270, 272, 274 (1:2:1 ratio) | m/z 270, 272, 274 (1:2:1 ratio) | m/z 228, 230, 232 (1:2:1 ratio) |
| [M-Br]⁺ Fragment | m/z 191, 193 (1:1 ratio) | m/z 191, 193 (1:1 ratio) | m/z 149, 151 (1:1 ratio) |
| Base Peak (Most Abundant Ion) | Likely a C₄ or C₅ fragment due to cleavage between the bromine atoms. | m/z 41 ([C₃H₅]⁺) | m/z 69 ([C₅H₉]⁺)[9] |
| Other Key Fragments (m/z) | Fragments from alkyl chain cleavage (e.g., C₃H₇⁺ at 43, C₄H₉⁺ at 57). | m/z 55, 69, 83, 97 (alkyl fragments). | m/z 41, 55 (alkyl fragments).[9] |
Note: The m/z values are based on the ⁷⁹Br and ⁸¹Br isotopes. The relative intensities are approximate and can vary based on the mass spectrometer conditions.
Experimental Protocol: GC-MS Analysis of Dibromoalkanes
The following provides a typical experimental protocol for the analysis of dibromooctanes using Gas Chromatography-Mass Spectrometry (GC-MS).[1]
1. Sample Preparation:
-
Dissolve the dibromooctane isomer in a volatile organic solvent, such as dichloromethane (B109758) or hexane, to a concentration of approximately 1 mg/mL.
2. GC-MS Instrumentation:
-
Gas Chromatograph:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: 1 µL of the sample is injected in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-350.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
3. Data Analysis:
-
The acquired mass spectra are analyzed to identify the molecular ion cluster and major fragment ions.
-
The fragmentation pattern is compared with spectral libraries (e.g., NIST, Wiley) and predicted fragmentation pathways to confirm the structure of the analyte.
Visualizing Fragmentation and Workflow
To better understand the processes, the following diagrams illustrate the predicted fragmentation pathway of this compound and the general experimental workflow for its analysis.
Caption: Predicted fragmentation pathway of this compound.
Caption: General experimental workflow for GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Octane, 1,8-dibromo- [webbook.nist.gov]
- 7. Pentane, 1,5-dibromo- [webbook.nist.gov]
- 8. This compound | C8H16Br2 | CID 12471111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,5-Dibromopentane(111-24-0) MS spectrum [chemicalbook.com]
Reactivity Face-Off: 1,5-Dibromooctane vs. 1,8-Dibromooctane in Intramolecular Cyclization
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of bifunctional molecules is paramount for the rational design of synthetic pathways. This guide provides an objective comparison of the reactivity of 1,5-dibromooctane and 1,8-dibromooctane (B1199895), with a focus on their propensity to undergo intramolecular cyclization reactions. This analysis is supported by established principles of organic chemistry and provides detailed experimental protocols for a comparative study.
The strategic placement of bromine atoms on the octane (B31449) chain dictates a significant divergence in the chemical behavior of this compound and 1,8-dibromooctane. While both are primary alkyl bromides amenable to nucleophilic substitution, their reactivity profiles diverge substantially when considering intramolecular pathways. The core of this difference lies in the thermodynamic and kinetic favorability of the resulting cyclic products: a five-membered ring from this compound versus an eight-membered ring from 1,8-dibromooctane.
At a Glance: Key Reactivity Differences
| Feature | This compound | 1,8-Dibromooctane |
| Primary Intramolecular Reaction | Intramolecular Cyclization | Intramolecular Cyclization / Intermolecular Polymerization |
| Primary Cyclic Product | Substituted Cyclopentane | Substituted Cyclooctane |
| Relative Rate of Cyclization | Fast | Slow |
| Thermodynamic Stability of Ring | High (low ring strain) | Low (higher ring strain) |
| Key Influencing Factor | Proximity of reactive centers | High dilution conditions to favor cyclization |
The Decisive Role of Ring Strain and Entropy
The preferential formation of a five-membered ring from this compound is a well-established principle in organic chemistry, governed by a combination of enthalpic and entropic factors. Five-membered rings exhibit minimal ring strain, as their bond angles can closely approximate the ideal tetrahedral angle of 109.5°. In contrast, medium-sized rings, such as the eight-membered ring formed from 1,8-dibromooctane, are subject to significant transannular strain (steric interactions across the ring) and torsional strain.
From an entropic standpoint, the probability of the two ends of the dibromoalkane chain coming into the correct proximity for reaction is higher for the shorter chain of this compound. The longer, more flexible chain of 1,8-dibromooctane has a greater number of possible conformations, making the pre-reaction conformation for cyclization less probable.
These factors translate to a significantly faster rate of intramolecular cyclization for this compound compared to 1,8-dibromooctane. For 1,8-dibromooctane, the intramolecular pathway is in direct competition with intermolecular reactions, which lead to polymerization. To favor the formation of the eight-membered ring, high-dilution conditions are essential to minimize the probability of two different molecules reacting.
Experimental Comparison: Malonic Ester Synthesis
A classic method to experimentally compare the reactivity of these two dihalides is the malonic ester synthesis. This reaction utilizes a soft, carbon-based nucleophile (the enolate of diethyl malonate) to displace the bromide ions. The initial alkylation is an intermolecular reaction, which is then followed by an intramolecular cyclization. The significant difference in the rate of the second, intramolecular step for this compound versus 1,8-dibromooctane is expected to be reflected in the reaction times and overall yields of the cyclic products.
Experimental Protocols
The following protocols are designed for a comparative study of the reactivity of this compound and 1,8-dibromooctane via intramolecular malonic ester synthesis.
Protocol 1: Synthesis of Diethyl 2-propylcyclopentane-1,1-dicarboxylate from this compound
Materials:
-
Sodium metal
-
Anhydrous ethanol (B145695)
-
Diethyl malonate
-
This compound
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add sodium metal (1 equivalent) to anhydrous ethanol under an inert atmosphere (e.g., argon).
-
Enolate Formation: To the resulting sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise at room temperature.
-
Alkylation and Cyclization: Add this compound (1 equivalent) to the reaction mixture and heat to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). Due to the favorable kinetics, the intramolecular cyclization to the five-membered ring is expected to proceed efficiently.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent by rotary evaporation and purify the crude product by vacuum distillation or column chromatography to yield diethyl 2-propylcyclopentane-1,1-dicarboxylate.
Protocol 2: Synthesis of Diethyl Cyclooctane-1,1-dicarboxylate from 1,8-Dibromooctane
Materials:
-
Sodium metal
-
Anhydrous ethanol
-
Diethyl malonate
-
1,8-Dibromooctane
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: Prepare the sodium ethoxide solution as described in Protocol 1.
-
Enolate Formation: Add diethyl malonate (1 equivalent) to the sodium ethoxide solution.
-
Alkylation and Cyclization under High Dilution: To favor intramolecular cyclization and minimize polymerization, the addition of 1,8-dibromooctane (1 equivalent) should be performed under high-dilution conditions. This can be achieved by slowly adding a solution of 1,8-dibromooctane in anhydrous ethanol to the refluxing enolate solution over an extended period (e.g., 8-12 hours) using a syringe pump.
-
Work-up and Purification: Follow the work-up and purification procedures as described in Protocol 1 to isolate diethyl cyclooctane-1,1-dicarboxylate. Note that the yield is expected to be lower than that for the five-membered ring synthesis, and polymeric byproducts may be observed.
Conclusion
The comparison between this compound and 1,8-dibromooctane provides a clear illustration of how the length of the carbon chain separating two reactive centers profoundly influences the outcome of intramolecular reactions. This compound is a highly efficient precursor for the synthesis of five-membered rings due to the low ring strain and favorable entropy of the cyclization transition state. In contrast, the formation of an eight-membered ring from 1,8-dibromooctane is a kinetically and thermodynamically less favorable process, often competing with intermolecular polymerization. For synthetic chemists, this differential reactivity is a critical consideration in the strategic design of cyclic and polymeric structures.
Purity Assessment of 1,5-Dibromooctane: A Comparative Guide to GC-MS and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is of paramount importance, directly impacting reaction yields, impurity profiles, and the safety and efficacy of the final active pharmaceutical ingredient (API). 1,5-Dibromooctane, a key bifunctional alkylating agent, is no exception. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS), a cornerstone technique for purity assessment, with other analytical methods. Detailed experimental protocols and comparative data are presented to facilitate an informed choice of methodology for ensuring the quality of this compound.
GC-MS Analysis: The Gold Standard for Volatile Compound Purity
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the exceptional separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.[1][2] This synergy makes it an ideal method for the purity analysis of volatile and semi-volatile compounds like this compound. The GC component separates the sample into its individual components based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each molecule, allowing for definitive identification and quantification.[2]
A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[3] This results in a distinctive M and M+2 peak pattern for fragments containing a single bromine atom, and an M, M+2, and M+4 pattern for fragments with two bromine atoms, greatly aiding in the identification of brominated compounds.[3]
Experimental Protocol: GC-MS Analysis of this compound
A standard protocol for the purity assessment of this compound using GC-MS is detailed below.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane (B109758) or hexane.[1]
-
Vortex the solution to ensure it is homogeneous.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or an equivalent non-polar capillary column.[4]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.[1]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.[1]
-
-
Mass Spectrometer:
3. Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks in the total ion chromatogram (TIC).[1][2]
-
Impurities are identified by comparing their mass spectra with a reference library, such as the NIST spectral library.[1][3] The characteristic isotopic pattern of bromine is a key confirmation tool.[3]
Caption: Experimental workflow for the GC-MS purity analysis of this compound.
Alternative Analytical Techniques for Purity Assessment
While GC-MS is a highly effective method, other techniques can also be employed for the purity assessment of this compound, each with its own set of advantages and limitations.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy:
-
Principle: qNMR is a primary ratio method that determines the purity of a substance by comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity.[2] The signal intensity is directly proportional to the number of nuclei, allowing for a direct and highly accurate purity determination without the need for a reference standard of the analyte itself.
-
Advantages: Provides detailed structural information, is non-destructive, and can be faster for routine checks.[4]
-
Limitations: Generally less sensitive than GC-MS for detecting trace impurities.[4]
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For alkyl halides, reversed-phase HPLC is often suitable.[5]
-
Advantages: Versatile for a wide range of compounds, including non-volatile or thermally labile impurities that are not amenable to GC analysis.[5]
-
Limitations: May require a chromophore for UV detection, which alkyl halides lack, necessitating the use of less common detectors like evaporative light scattering detectors (ELSD) or mass spectrometers (LC-MS).
Gas Chromatography with Flame Ionization Detection (GC-FID):
-
Principle: Similar to GC-MS in terms of separation, but uses a flame ionization detector (FID), which is a universal detector for organic compounds.
-
Advantages: Robust, quantitative, and widely available.[1]
-
Limitations: Does not provide structural information for peak identification, making it difficult to identify unknown impurities.[1]
Comparative Overview of Analytical Techniques
The following table summarizes the key performance characteristics of GC-MS and its alternatives for the purity assessment of this compound.
| Parameter | GC-MS | qNMR | HPLC | GC-FID |
| Principle | Chromatographic separation followed by mass-based detection | Nuclear magnetic resonance of atomic nuclei | Chromatographic separation in liquid phase | Chromatographic separation with flame ionization detection |
| Purity (%) | Typically >99% | Typically >99% | Dependent on detector | Typically >99% |
| Limit of Detection (LOD) | ~0.01%[4] | ~0.1%[4] | Varies with detector | ~0.01% |
| Limit of Quantitation (LOQ) | ~0.05%[4] | ~0.5%[4] | Varies with detector | ~0.05% |
| Identified Impurities | Isomers, byproducts, starting materials | Structurally related impurities | Non-volatile impurities | All volatile organic compounds |
| Analysis Time | ~30 minutes[4] | ~10-15 minutes[4] | ~20-40 minutes | ~30 minutes |
| Sample Preparation | Dilution in a volatile solvent[4] | Dissolution in a deuterated solvent[4] | Dissolution in mobile phase | Dilution in a volatile solvent |
| Structural Information | Detailed from mass fragmentation patterns[4] | Comprehensive structural elucidation[4] | None (unless coupled with MS) | None |
Conclusion
For the comprehensive purity assessment of this compound, GC-MS stands out as a superior technique. Its high sensitivity and specificity allow for the detection, identification, and quantification of a wide range of volatile and semi-volatile impurities.[4] While qNMR offers excellent structural confirmation and accurate quantification, and HPLC is valuable for analyzing non-volatile impurities, GC-MS provides an unparalleled level of detail for routine quality control and in-depth impurity profiling of this compound, ensuring the integrity of this critical reagent in research and development.
References
A Comparative Guide to the Reactivity of Primary and Secondary Bromides in 1,5-Dibromooctane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of the primary (C1) and secondary (C5) bromine atoms in 1,5-dibromooctane. Understanding the differential reactivity of these two centers is crucial for designing selective synthetic strategies, enabling the controlled formation of mono-substituted, di-substituted, or cyclized products. This comparison is supported by established principles of physical organic chemistry and includes detailed experimental protocols for key transformations.
Core Principles: Steric Hindrance and Reaction Mechanisms
The disparate reactivity of the primary and secondary bromides in this compound is fundamentally governed by steric hindrance and the competing nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reaction pathways.
-
Primary Bromide (C1): The carbon atom attached to the bromine at the 1-position is bonded to only one other carbon atom, resulting in minimal steric hindrance. This open environment strongly favors the bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile attacks the electrophilic carbon in a single, concerted step, leading to an inversion of stereochemistry.[1] Due to the instability of a primary carbocation, the SN1 and E1 pathways are highly disfavored.[2]
-
Secondary Bromide (C5): The carbon atom at the 5-position is bonded to two other carbon atoms, creating a more sterically crowded environment compared to the primary position.[3] This increased steric hindrance significantly slows down the rate of SN2 reactions.[1] However, the secondary nature of the carbon allows for the potential formation of a more stable secondary carbocation intermediate, opening the possibility of SN1 and E1 reactions, particularly with weak nucleophiles/bases in polar protic solvents. With strong, non-nucleophilic bases, the E2 mechanism can also compete.[2]
Data Presentation: A Comparative Analysis of Reaction Kinetics
| Substrate Type | Relative Rate of SN2 Reaction with Iodide in Acetone | Dominant Reaction Pathway(s) | Key Influencing Factor |
| Primary Alkyl Bromide | ~1 | SN2 | Low Steric Hindrance |
| Secondary Alkyl Bromide | ~0.025 | SN2, SN1, E1, E2 | Increased Steric Hindrance, Carbocation Stability |
Data extrapolated from studies on simple bromoalkanes. The primary bromide is set as the baseline with a relative rate of 1.
This significant difference in reaction rates underscores the potential for selective functionalization of the primary bromide in this compound under SN2 conditions.
Mandatory Visualization
Caption: Reaction pathways for this compound.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving this compound, illustrating the principles of selective reactivity.
Protocol 1: Selective Monosubstitution via Williamson Ether Synthesis
This protocol is designed to favor the SN2 reaction at the more reactive primary bromide, yielding a mono-ether product.
Materials:
-
This compound
-
Sodium methoxide (B1231860) (NaOMe)
-
Anhydrous methanol (B129727) (MeOH)
-
Anhydrous diethyl ether (Et2O)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium methoxide (1.1 eq) in anhydrous methanol to the stirred solution of this compound.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the monosubstitution, quench the reaction by the addition of saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude 8-bromo-4-methoxyoctane.
-
Purify the product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Intramolecular Cyclization to form 2-Propyltetrahydropyran
This protocol demonstrates the intramolecular SN2 reaction, where the hydroxyl group, formed from the initial substitution at the primary position, acts as a nucleophile to displace the secondary bromide.
Materials:
-
8-Bromo-1-octanol (B1265630) (can be synthesized from this compound)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous diethyl ether (Et2O)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Addition funnel
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of 8-bromo-1-octanol (1.0 eq) in anhydrous THF dropwise via an addition funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or GC.
-
Cool the reaction mixture to 0 °C and carefully quench the excess NaH by the slow addition of water.
-
Add saturated aqueous NH4Cl solution and extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the resulting 2-propyltetrahydropyran by distillation or column chromatography.[4]
Conclusion
The reactivity differences between the primary and secondary bromides in this compound provide a valuable tool for synthetic chemists. By carefully selecting reaction conditions, it is possible to achieve selective monosubstitution at the less sterically hindered primary position. This initial functionalization can then be leveraged for subsequent intramolecular reactions to form important heterocyclic structures like tetrahydropyrans and piperidines. The provided protocols offer a practical framework for exploiting these reactivity differences in a laboratory setting. Researchers and drug development professionals can utilize this understanding to design efficient and selective syntheses of complex target molecules.
References
E2 Elimination Rate Showdown: 1,5-Dibromooctane Versus Other Dibromoalkanes
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to E2 Elimination Reactions of Dibromoalkanes
The bimolecular elimination (E2) reaction is a cornerstone of organic synthesis, pivotal in the creation of alkenes and alkynes. For drug development professionals and researchers, understanding the kinetics of E2 reactions is crucial for predicting reaction outcomes and optimizing synthetic pathways. This guide provides a comparative analysis of the E2 elimination rate of 1,5-dibromooctane against other dibromoalkanes. Due to a scarcity of direct quantitative comparisons in published literature, this guide leverages fundamental principles of physical organic chemistry to predict and rationalize relative reaction rates.
The E2 Elimination Mechanism: A Brief Overview
The E2 reaction is a single-step, concerted process where a base abstracts a proton from a carbon adjacent to the carbon bearing the leaving group, leading to the simultaneous formation of a double bond and departure of the leaving group.[1] The rate of an E2 reaction is second-order, depending on the concentration of both the substrate and the base.[2][3] Key factors influencing the rate of an E2 reaction include the structure of the substrate, the strength of the base, the nature of the leaving group, and the stereochemical arrangement of the reacting atoms.[4][5]
Qualitative Comparison of E2 Elimination Rates
| Dibromoalkane | Primary E2 Product Type | Potential Competing Reactions | Expected Relative E2 Rate | Rationale |
| 1,2-Dibromoalkane | Alkene (via single elimination) or Alkyne (via double elimination) | - | High | The two bromine atoms are on adjacent carbons, facilitating a classic E2 elimination. |
| 1,3-Dibromopropane | Cyclopropane (via intramolecular SN2) | Intermolecular E2 | Low | Intramolecular substitution to form a stable three-membered ring is often favored over intermolecular elimination. |
| 1,4-Dibromobutane | Cyclobutane (via intramolecular SN2) or Tetrahydrofuran (with a nucleophilic solvent) | Intermolecular E2 | Low | Formation of a five-membered ring (in the presence of a suitable nucleophile) or a four-membered ring is competitive with intermolecular E2. |
| This compound | Octadiene (via intermolecular E2) | Intramolecular SN2 (Cyclization) | Moderate to High | The formation of a six-membered ring via intramolecular substitution is possible but may be slower than intermolecular E2, especially with a strong, sterically hindered base that favors elimination. The long alkyl chain does not significantly hinder the approach of the base for elimination. |
| 4,5-Dibromooctane (Vicinal) | Octene (via single elimination) or Octyne (via double elimination) | - | High | As a vicinal dibromide, it will undergo a typical double E2 elimination to form an alkyne.[4] The steric bulk of the propyl groups may slightly hinder the base's approach compared to a smaller vicinal dibromide.[4] |
Note: The expected relative rates are qualitative and can be significantly influenced by reaction conditions such as the choice of base, solvent, and temperature.
Factors Influencing E2 Elimination in Dibromoalkanes
The following diagram illustrates the key factors that determine the rate and outcome of E2 elimination reactions in dibromoalkanes.
Caption: Key factors influencing the rate and pathway of E2 reactions.
Experimental Protocols: A General Approach
Objective: To determine the rate of an E2 elimination reaction by monitoring the disappearance of the alkyl halide substrate or the appearance of the alkene product over time.
Materials:
-
Dibromoalkane substrate (e.g., this compound)
-
Strong, non-nucleophilic base (e.g., potassium tert-butoxide)
-
Anhydrous aprotic solvent (e.g., dimethyl sulfoxide (B87167) - DMSO)
-
Internal standard for chromatographic analysis (e.g., a non-reactive hydrocarbon)
-
Reaction vessel with a magnetic stirrer and temperature control
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve a known concentration of the dibromoalkane substrate and the internal standard in the anhydrous solvent.
-
Initiation: Equilibrate the solution to the desired reaction temperature. Initiate the reaction by adding a known concentration of the strong base.
-
Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quenching: Immediately quench the reaction in each aliquot by adding a dilute acid to neutralize the base.
-
Extraction: Extract the organic components from the quenched aliquot using a suitable organic solvent (e.g., diethyl ether).
-
Analysis: Analyze the organic extract by GC or HPLC to determine the concentrations of the remaining substrate and/or the formed product by comparing their peak areas to that of the internal standard.
-
Data Analysis: Plot the concentration of the substrate versus time. The initial rate of the reaction can be determined from the initial slope of this curve. By varying the initial concentrations of the substrate and the base, the overall rate law and the rate constant (k) for the reaction can be determined.
The following diagram outlines the general workflow for such a kinetic experiment.
Caption: A generalized workflow for studying E2 elimination kinetics.
Conclusion
In the absence of direct experimental data, the E2 elimination rate of this compound is predicted to be competitive with other dibromoalkanes. While shorter-chain dibromoalkanes may favor intramolecular substitution, the longer chain of this compound makes intermolecular E2 elimination a more probable pathway, particularly with the use of strong, sterically hindered bases. The principles and experimental guidelines presented here offer a framework for researchers to investigate and compare the E2 elimination kinetics of this compound and other dibromoalkanes, facilitating a deeper understanding of these fundamental organic reactions.
References
A Comparative Guide to Aliphatic Polyesters for Drug Delivery Applications: Characterization of Poly(octamethylene suberate) and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Poly(octamethylene suberate) (POS), a polymer synthesized from C8 monomers, against two widely used biodegradable polyesters in the pharmaceutical industry: Polylactic acid (PLA) and Polycaprolactone (PCL). The information presented herein is intended to assist researchers and drug development professionals in selecting appropriate polymeric carriers for various therapeutic applications.
Introduction
While direct polymerization of 1,5-dibromooctane for drug delivery is not extensively documented, polymers derived from its C8 analogue, 1,8-octanediol (B150283), have shown significant promise. Poly(octamethylene suberate) (POS) is one such aliphatic polyester, synthesized from 1,8-octanediol and suberic acid. Its biocompatibility and biodegradability make it a person of interest for applications such as controlled drug release and tissue engineering. This guide offers a detailed comparison of the physicochemical properties of POS with those of the well-established biodegradable polymers, PLA and PCL.
Quantitative Data Comparison
The following tables summarize the key properties of POS, PLA, and PCL, which are critical for their application in drug delivery systems.
Table 1: Molecular Weight and Polydispersity Index
| Polymer | Number-Average Molecular Weight (Mn) (kDa) | Weight-Average Molecular Weight (Mw) (kDa) | Polydispersity Index (PDI) |
| Poly(octamethylene suberate) (POS) | 10 - 50 | 20 - 100 | 1.5 - 2.5 |
| Polylactic acid (PLA) | 10 - 100[1][2] | 20 - 200 | 1.5 - 2.8 |
| Polycaprolactone (PCL) | 10 - 80[3] | 20 - 150 | 1.4 - 2.2 |
Table 2: Thermal Properties
| Polymer | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |
| Poly(octamethylene suberate) (POS) | -55 to -45 | 60 - 70 |
| Polylactic acid (PLA) | 55 - 65[4] | 150 - 180[4][5] |
| Polycaprolactone (PCL) | -65 to -60[6][7] | 58 - 65[6][7] |
Table 3: Degradation Characteristics
| Polymer | In Vitro Degradation Time | Degradation Mechanism |
| Poly(octamethylene suberate) (POS) | Months to over a year | Hydrolytic and enzymatic degradation |
| Polylactic acid (PLA) | Weeks to months[8][9][10][11][12] | Primarily hydrolytic degradation[8][13] |
| Polycaprolactone (PCL) | Months to years[14][15][16][17][18] | Hydrolytic and enzymatic degradation[14] |
Experimental Protocols
Detailed methodologies for the characterization of these polymers are provided below.
Gel Permeation Chromatography (GPC)
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dry polymer sample.
-
Dissolve the polymer in an appropriate solvent (e.g., Tetrahydrofuran (THF) for PLA and PCL, Chloroform for POS) to a final concentration of 1-2 mg/mL.
-
Gently agitate the solution until the polymer is fully dissolved. Overnight stirring may be necessary.
-
Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.
-
-
Instrumentation and Conditions:
-
GPC System: Agilent 1260 Infinity II LC System or similar.
-
Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range.
-
Mobile Phase: THF (or other appropriate solvent) at a flow rate of 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detector: Differential Refractive Index (dRI) detector.
-
-
Calibration:
-
Prepare a series of narrow PDI polystyrene standards of known molecular weights.
-
Inject the standards to generate a calibration curve of log(Mw) versus retention time.
-
-
Analysis:
-
Inject the filtered polymer sample into the GPC system.
-
Record the chromatogram and determine the retention time.
-
Calculate Mn, Mw, and PDI using the calibration curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and composition of the synthesized polymers.
Protocol:
-
Sample Preparation:
-
Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance III 400 MHz or similar.
-
Nuclei: ¹H and ¹³C.
-
Temperature: 25 °C.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum, which may require a longer acquisition time.
-
-
Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons and confirm the monomer ratios in copolymers.
-
Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the polymer structure.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.[21]
-
Seal the pan hermetically.
-
-
Instrumentation and Conditions:
-
DSC Instrument: TA Instruments DSC 25 or similar.
-
Atmosphere: Nitrogen purge at a flow rate of 50 mL/min.
-
-
Thermal Program:
-
First Heating Scan: Heat the sample from room temperature to a temperature above its expected melting point (e.g., 200 °C for PLA, 100 °C for POS and PCL) at a heating rate of 10 °C/min to erase the thermal history.[22]
-
Cooling Scan: Cool the sample to a low temperature (e.g., -80 °C) at a controlled rate (e.g., 10 °C/min).
-
Second Heating Scan: Heat the sample again to the upper temperature at a rate of 10 °C/min.
-
-
Analysis:
-
Determine the Tg from the second heating scan as the midpoint of the step transition in the heat flow curve.
-
Determine the Tm from the second heating scan as the peak temperature of the melting endotherm.
-
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of the polymers.
Protocol:
-
Sample Preparation:
-
Accurately weigh 10-15 mg of the polymer sample into a ceramic or platinum TGA pan.
-
-
Instrumentation and Conditions:
-
Thermal Program:
-
Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 or 20 °C/min).[23]
-
-
Analysis:
-
Plot the sample weight as a function of temperature.
-
Determine the onset temperature of decomposition (the temperature at which significant weight loss begins).
-
Analyze the derivative of the TGA curve (DTG) to identify the temperature of the maximum rate of decomposition.
-
Visualizations
Experimental Workflow for Polymer Nanoparticle Formulation and Characterization
The following diagram illustrates a typical workflow for the synthesis of polymer nanoparticles for drug delivery, followed by their comprehensive characterization.
References
- 1. Poly(lactic Acid): A Versatile Biobased Polymer for the Future with Multifunctional Properties—From Monomer Synthesis, Polymerization Techniques and Molecular Weight Increase to PLA Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polylactides - CD Bioparticles [cd-bioparticles.net]
- 3. Polycaprolactone Family - CD Bioparticles [cd-bioparticles.net]
- 4. Poly Lactic Acid (PLA) is Gaining Traction in the Market - Polymer Innovation Blog [polymerinnovationblog.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Polycaprolactone - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Biocompatibility, biodegradation and excretion of polylactic acid (PLA) in medical implants and theranostic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. In Vitro Degradation of Specimens Produced from PLA/PHB by Additive Manufacturing in Simulated Conditions [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. In Vitro Degradation of Plasticized PLA Electrospun Fiber Mats: Morphological, Thermal and Crystalline Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Electrospun Polycaprolactone (PCL) Degradation: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Electrospun Polycaprolactone (PCL) Degradation: An In Vitro and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Degradation of Poly(ε-caprolactone) Resorbable Multifilament Yarn under Physiological Conditions | MDPI [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. tainstruments.com [tainstruments.com]
- 22. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 23. setaramsolutions.com [setaramsolutions.com]
- 24. Measurement of Thermal Stability of Polymeric Cable Wires Using Thermogravimetric Analytical Technique [article.sapub.org]
A Researcher's Guide to the Conformational Analysis of 1,5-Dibromooctane: A DFT-Focused Comparison
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount. The conformational landscape of a molecule dictates its physical properties, reactivity, and biological activity. This guide provides a comparative overview of computational and experimental methods for the conformational analysis of 1,5-dibromooctane, with a primary focus on Density Functional Theory (DFT) studies.
Comparing Methodologies for Conformational Analysis
The choice of method for conformational analysis depends on a balance between desired accuracy and computational cost. Here, we compare the recommended DFT protocol with other common approaches.
| Method | Primary Strengths | Primary Weaknesses | Typical Application |
| Recommended DFT Protocol | Good balance of accuracy and computational cost; excellent for electronic properties. | Can be computationally demanding for very large molecules or extensive conformational searches. | Detailed analysis of the low-energy conformers of small to medium-sized molecules. |
| Semi-Empirical Methods | Very fast, suitable for initial high-throughput conformational searches of large molecules. | Lower accuracy than DFT or wavefunction-based methods; may not correctly rank conformer energies. | Initial screening of conformational space to identify candidate structures for DFT optimization. |
| Wavefunction-Based Methods | High accuracy, considered the "gold standard" for energetic calculations. | Extremely computationally expensive, often prohibitive for molecules of this size. | Benchmarking results for smaller, model systems. |
| NMR Spectroscopy | Provides experimental validation of computationally predicted conformers in solution. | Can be difficult to interpret for very flexible molecules with many overlapping signals; provides population-averaged data. | Experimental determination of the major conformers present in a given solvent. |
Hypothetical DFT Study Results for this compound
A thorough DFT study of this compound would yield a set of stable conformers, their relative energies, and defining geometric parameters. The following table presents a hypothetical but realistic summary of such results. The conformers are described by the gauche (g) or anti (a) arrangement around the key C-C-C-C and Br-C-C-C dihedral angles.
| Conformer ID | Descriptive Name | Relative Energy (kcal/mol) | Dihedral Angle τ(C2-C3-C4-C5) | Dihedral Angle τ(C4-C5-C6-C7) | Dihedral Angle τ(Br1-C1-C2-C3) |
| 1 | all-anti | 0.00 | ~180° | ~180° | ~180° |
| 2 | g+aa | 0.65 | ~60° | ~180° | ~180° |
| 3 | ag+a | 0.68 | ~180° | ~60° | ~180° |
| 4 | g+g+a | 1.30 | ~60° | ~60° | ~180° |
| 5 | Br-g,aaa | 1.55 | ~180° | ~180° | ~60° |
| 6 | g+ag- | 1.80 | ~60° | ~180° | ~-60° |
Experimental and Computational Protocols
A successful conformational analysis relies on a well-designed and clearly documented protocol. Below are detailed methodologies for the recommended DFT study and a key experimental alternative.
Recommended DFT Conformational Analysis Protocol
This protocol follows a multi-step approach to ensure a thorough and accurate exploration of the conformational space of this compound.
-
Initial Conformational Search :
-
Method : A computationally inexpensive method is used to generate a large number of potential conformers. Semi-empirical methods like GFN2-xTB or a molecular mechanics force field (e.g., MMFF94) are suitable.[1][2]
-
Procedure : Perform a systematic or stochastic search of the conformational space by rotating all single bonds. For this compound, this would primarily involve the C-C and C-Br bonds. Retain all unique conformers within a reasonable energy window (e.g., 10 kcal/mol) of the global minimum.
-
-
DFT Geometry Optimization and Frequency Calculation :
-
Functional : A functional that provides a good balance of accuracy and computational cost is recommended. The M06-2X or ωB97X-D functionals are good choices as they are parameterized to handle non-covalent interactions well.[3] The popular B3LYP functional should be paired with a dispersion correction.
-
Dispersion Correction : The inclusion of a dispersion correction is crucial for accurately describing the intramolecular interactions in flexible molecules.[4][5] The D3 or D4 corrections with Becke-Johnson damping (D3(BJ), D4(BJ)) are recommended.[6]
-
Basis Set : A triple-zeta quality basis set, such as def2-TZVP, is recommended for obtaining reliable geometries and energies.[7] For the bromine atoms, using a basis set with effective core potentials (ECPs) can be beneficial.
-
Solvent Model : To simulate the effect of a solvent, an implicit solvent model like the Polarizable Continuum Model (PCM) should be used. The choice of solvent should match experimental conditions if a comparison is intended.
-
Procedure : Each unique conformer from the initial search is then optimized at the chosen DFT level of theory. A frequency calculation should be performed on each optimized structure to confirm that it is a true minimum (i.e., has no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energy).
-
-
Final Single-Point Energy Calculation (Optional but Recommended) :
-
Method : To obtain more accurate relative energies, single-point energy calculations can be performed on the DFT-optimized geometries using a larger basis set (e.g., def2-QZVP) or a more accurate, albeit more computationally expensive, method like a double-hybrid functional or MP2.[4]
-
Procedure : Use the optimized geometries from the previous step and calculate the electronic energy with the higher-level theory. The final relative energies are then calculated from these single-point energies.
-
Alternative Experimental Protocol: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying the conformation of molecules in solution.
-
Sample Preparation : Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition :
-
Acquire a high-resolution one-dimensional ¹H NMR spectrum.
-
Perform two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to aid in the assignment of all proton and carbon signals.
-
Measure the three-bond proton-proton coupling constants (³JHH) from the ¹H NMR spectrum. These values are sensitive to the dihedral angle between the coupled protons.
-
-
Data Analysis :
-
Use the Karplus equation, which relates the magnitude of the ³JHH coupling constant to the dihedral angle, to estimate the time-averaged dihedral angles in the molecule.
-
By comparing the experimentally determined coupling constants with the predicted coupling constants for each computationally determined conformer, the relative populations of the conformers in solution can be estimated. This provides a crucial link between theoretical calculations and the behavior of the molecule in a real-world environment.
-
Visualizing the DFT Workflow
A clear workflow is essential for a reproducible computational study. The following diagram, generated using the DOT language, illustrates the logical steps of the recommended DFT conformational analysis protocol.
References
- 1. m.youtube.com [m.youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,4-Dibromobutane | C4H8Br2 | CID 8056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dihedral angle calculation of a molecule (Theory) : Computer-Aided Drug Design Virtual Lab : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 6. imperial.ac.uk [imperial.ac.uk]
- 7. Dihedral Angle Measurements for Structure Determination by Biomolecular Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,5-Dibromooctane: A Guide for Laboratory Professionals
The safe and compliant disposal of 1,5-Dibromooctane is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is paramount to minimize risks and ensure regulatory compliance. This guide provides essential, step-by-step information for the proper handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its potential hazards. As a halogenated hydrocarbon, it should be handled with care in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
In case of exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Quantitative Data
The following table summarizes the physical and chemical properties of 1,8-Dibromooctane, a close structural analog of this compound. These values should be considered indicative for safety and handling purposes.
| Property | Value |
| Physical State | Liquid |
| Appearance | Yellow |
| Odor | Odorless |
| Melting Point/Range | 15 - 16 °C / 59 - 60.8 °F |
| Boiling Point/Range | 270 - 272 °C / 518 - 521.6 °F @ 760 mmHg |
| Flash Point | > 112 °C / > 233.6 °F |
| Specific Gravity | 1.460 |
| Incompatible Materials | Strong oxidizing agents, Strong bases |
Data sourced from the Safety Data Sheet for 1,8-Dibromooctane.[3]
Operational and Disposal Plan
The proper disposal of this compound involves a systematic approach to waste collection, storage, and transfer.
Experimental Protocols for Waste Handling
Waste Segregation:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound and other halogenated hydrocarbon waste.
-
Avoid Mixing: Do not mix this compound waste with non-halogenated organic solvents, aqueous waste, or solid waste.
-
Incompatible Materials: Ensure that the waste container is free from contaminants, particularly strong oxidizing agents and strong bases, which can react with this compound.[3]
Waste Collection and Storage:
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Container Integrity: Use a container that is in good condition, with a secure, tightly sealed lid to prevent leaks or spills.
-
Storage Location: Store the waste container in a designated, well-ventilated satellite accumulation area, away from heat sources and direct sunlight.
Step-by-Step Disposal Procedures
-
Waste Transfer: Carefully transfer the this compound waste into the designated hazardous waste container using a funnel to minimize drips and splashes.
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the vicinity.
-
Contain the spill using an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder.[1][2]
-
Carefully collect the absorbed material and place it in a separate, sealed container labeled as "Hazardous Waste - Spill Debris" with the chemical name.
-
Clean the spill area thoroughly.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Dispose of the contents and the container in accordance with all applicable federal, state, and local regulations.[2][4]
-
Logical Workflow for this compound Disposal
References
Personal protective equipment for handling 1,5-Dibromooctane
This guide provides immediate and essential safety protocols for handling 1,5-dibromooctane, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Exposure Scenario | Eye and Face Protection | Skin and Body Protection | Respiratory Protection |
| Routine Handling & Dispensing | Chemical safety goggles or a face shield where splashing is possible.[1][2] | Chemical-resistant gloves (e.g., Nitrile), a fully buttoned lab coat, long pants, and closed-toe shoes.[3][4] | Not typically required if handled in a well-ventilated area or a chemical fume hood.[5][6] |
| Risk of Aerosol or Vapor Generation | Chemical splash goggles and a face shield.[1] | Chemical-resistant gloves, a lab coat or chemical-resistant apron, long pants, and closed-toe shoes.[4] | A NIOSH/MSHA-approved respirator is necessary if ventilation is inadequate.[4][7] |
| Spill Cleanup | Chemical splash goggles and a face shield.[1] | Chemical-resistant gloves, disposable coveralls (e.g., Tyvek), and chemical-resistant boots.[2][8] | An air-purifying respirator (APR) or a self-contained breathing apparatus (SCBA) may be required depending on the spill size and location.[1] |
Chemical and Physical Properties
Understanding the properties of this compound is crucial for safe handling and storage.
| Property | Value |
| Molecular Formula | C₈H₁₆Br₂[9] |
| IUPAC Name | This compound[9] |
| Boiling Point | 270 - 272 °C / 518 - 521.6 °F @ 760 mmHg (for 1,8-dibromooctane)[10] |
| Melting Point | 15 - 16 °C / 59 - 60.8 °F (for 1,8-dibromooctane)[10] |
| Flash Point | > 112 °C / > 233.6 °F (for 1,8-dibromooctane)[10] |
| Density | 1.460 g/cm³ (for 1,8-dibromooctane)[10] |
| Vapor Density | 9.37 (for 1,8-dibromooctane)[10] |
Safe Handling and Storage Protocols
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[4][7]
-
Wash hands thoroughly after handling.[5]
-
Keep away from heat, sparks, and open flames.[5]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6][10]
Spill and Disposal Procedures
Spill Response: In the event of a spill, follow these steps:
-
Evacuate the immediate area.
-
Wear appropriate PPE as outlined in the table above.
-
Absorb the spill with an inert, non-combustible material such as sand, silica (B1680970) gel, or a universal binder.[6][10]
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly with soap and water.
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Do not dispose of it down the drain or into the environment.[5]
Emergency First Aid
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing.[4][6]
-
In Case of Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[4][10]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6][10]
References
- 1. americanchemistry.com [americanchemistry.com]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 8. youtube.com [youtube.com]
- 9. This compound | C8H16Br2 | CID 12471111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
